Pironetin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGDBYGUWEHCV-FSEPSNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037185 | |
| Record name | Pironetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151519-02-7 | |
| Record name | Pironetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pironetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pironetin's Mechanism of Action on α-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism by which pironetin, a potent natural product, exerts its effects on α-tubulin. This compound stands out in the landscape of microtubule-targeting agents due to its unique interaction with the α-subunit of the tubulin heterodimer, a departure from the more common β-tubulin binders. This guide will detail the covalent modification of α-tubulin by this compound, the structural consequences of this interaction, and the resulting inhibition of microtubule dynamics. Furthermore, it will present key quantitative data, outline the experimental protocols used to elucidate this mechanism, and provide visual representations of the critical pathways and workflows involved.
The Core Mechanism: Covalent Adduction and Structural Perturbation
This compound is an α,β-unsaturated lactone that acts as a potent inhibitor of microtubule polymerization.[1] Its mechanism of action is centered on the formation of a covalent bond with α-tubulin.[2] While early studies suggested the involvement of Lys352, subsequent crystallographic and mass spectrometric analyses have definitively identified Cysteine-316 (Cys316) as the primary binding site.[2][3] The covalent linkage is formed through a Michael addition reaction between the α,β-unsaturated lactone of this compound and the thiol group of Cys316.[2][3]
This covalent modification induces significant conformational changes in α-tubulin, most notably perturbing the T7 loop and helix H8 .[4] These structural elements are critical for establishing the longitudinal contacts between tubulin heterodimers during microtubule formation.[4] By disrupting these interactions, this compound effectively inhibits the polymerization of tubulin into microtubules, leading to a cascade of downstream cellular effects.[4] The binding of this compound occurs in a hydrophobic pocket within the α-tubulin subunit, close to the interface between α- and β-tubulin dimers.[5]
The disruption of microtubule dynamics by this compound leads to an arrest of the cell cycle in the M phase, ultimately triggering apoptosis.[1] A significant advantage of this compound's unique binding site on α-tubulin is its potential to be effective against cancer cell lines that have developed resistance to β-tubulin targeting agents.[6]
Quantitative Data Summary
| Compound | Assay | Cell Line/System | Value | Reference(s) |
| This compound | Metabolic Stability | Human Liver Microsomes | Half-life < 7 min | [7] |
| Pectinolide K (this compound Analog) | Cytotoxicity (IC50) | MCF7 (Breast Cancer) | 0.5 µM | [8] |
| Pectinolide K (this compound Analog) | Cytotoxicity (IC50) | HeLa (Cervical Cancer) | 0.7 µM | [8] |
| Pectinolide K (this compound Analog) | Cytotoxicity (IC50) | HCT-15 (Colon Cancer) | 0.8 µM | [8] |
| This compound | Cell Proliferation (IC50) | HeLa, A2780, K-NRK | ~10 ng/mL | [1] |
| This compound | Cell Cycle Arrest | 3Y1 cells | G2/M arrest at 20-100 ng/mL | [1] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of biochemical, structural, and cell-based assays. Below are detailed methodologies for the key experiments cited.
In Vitro Tubulin Polymerization Assay
This assay is fundamental to assessing the direct impact of this compound on microtubule formation.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm as tubulin dimers assemble into microtubules. Alternatively, fluorescence-based assays utilize a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[9][10]
Protocol Outline:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[9]
-
GTP is added to a final concentration of 1 mM to support polymerization.[9]
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
-
Assay Setup:
-
The tubulin solution is pre-incubated on ice to prevent premature polymerization.
-
This compound or control vehicle is added to the tubulin solution in a 96-well plate.
-
-
Initiation and Measurement:
-
The plate is transferred to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.
-
Absorbance at 340 nm or fluorescence is measured at regular intervals for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
The rate and extent of polymerization are determined from the resulting curves.
-
IC50 values can be calculated by measuring the concentration of this compound required to inhibit polymerization by 50%.
-
Identification of the this compound Binding Site
A multi-pronged approach involving affinity purification and mass spectrometry was crucial in identifying the covalent binding site of this compound on α-tubulin.
Principle: A biotinylated version of this compound is used as a "bait" to capture its protein binding partner(s) from a cell lysate. The biotin tag allows for the specific recovery of the bait and any associated proteins using streptavidin-coated beads.
Protocol Outline:
-
Cell Lysate Preparation:
-
Cells are cultured and then lysed to release their protein content.
-
-
Bait Immobilization:
-
Streptavidin-coated magnetic beads are washed and equilibrated.
-
The biotinylated this compound is incubated with the beads to allow for immobilization.
-
-
Protein Binding:
-
The cell lysate is incubated with the this compound-bound beads to allow for the interaction between this compound and its target protein(s).
-
-
Washing:
-
The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
The bound proteins are eluted from the beads.
-
The eluate is then analyzed by SDS-PAGE and Western blotting using an anti-α-tubulin antibody to confirm the interaction.
-
Principle: Mass spectrometry is used to precisely identify the amino acid residue on α-tubulin that is covalently modified by this compound.
Protocol Outline:
-
Sample Preparation:
-
Purified α-tubulin is incubated with this compound.
-
The this compound-tubulin complex is separated from unbound this compound.
-
-
Proteolytic Digestion:
-
The protein complex is digested with a protease (e.g., trypsin) to generate smaller peptides.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[11]
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein database to identify the peptides.
-
The mass of the this compound molecule is added as a potential modification to the amino acid residues.
-
The fragmentation pattern of the modified peptide is analyzed to confirm the exact site of covalent attachment (Cys316).[12]
-
Cell-Based Cytotoxicity and Cell Cycle Assays
These assays are essential for evaluating the cellular consequences of this compound's interaction with α-tubulin.
Principle: Cytotoxicity assays measure the extent to which a compound is toxic to cells. Common methods include the MTT assay, which measures metabolic activity, and LDH release assays, which measure membrane integrity.[13][14] Cell cycle analysis by flow cytometry is used to determine the proportion of cells in different phases of the cell cycle.
Protocol Outline (General):
-
Cell Culture:
-
Cancer cell lines (e.g., HeLa, A2780) are cultured in appropriate media.[1]
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24-72 hours).[13]
-
-
Cytotoxicity Measurement (MTT Assay Example):
-
MTT reagent is added to the wells and incubated.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a plate reader, and cell viability is calculated relative to untreated controls.[14]
-
-
Cell Cycle Analysis:
-
Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound's signaling pathway on α-tubulin.
Caption: Experimental workflow for this compound mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Metabolic Profile of the α-Tubulin-Binding Natural Product (-)-Pironetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
An In-Depth Technical Guide to the Discovery, Isolation, and Mechanism of Pironetin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pironetin, a potent natural product with significant antitumor and plant growth regulatory activities, stands as a compelling subject for scientific investigation. This technical guide provides a comprehensive overview of the discovery, isolation, and biological mechanism of this compound derived from its native producers, primarily Streptomyces species. Detailed methodologies for fermentation and purification are presented, alongside a thorough examination of its molecular interaction with α-tubulin, leading to the disruption of microtubule dynamics. This document serves as a vital resource for researchers engaged in natural product chemistry, drug discovery, and cancer biology, offering a consolidation of critical data and experimental protocols to facilitate further research and development of this compound and its analogs.
Introduction
This compound is an α/β unsaturated lactone that was first isolated from the culture broth of Streptomyces sp. NK10958.[1][2] It has since been identified in other Streptomyces strains, such as Streptomyces prunicolor PA-48153.[3] The compound has garnered significant interest due to its potent biological activities, including plant growth regulation and, most notably, its cytotoxic effects against various cancer cell lines.[3][4] this compound's unique mechanism of action, which involves the covalent modification of α-tubulin, distinguishes it from many other microtubule-targeting agents and presents a promising avenue for the development of novel anticancer therapeutics.[4][5]
Fermentation and Production
The production of this compound is achieved through the submerged fermentation of a this compound-producing Streptomyces strain. While the specific media composition and fermentation parameters for optimal this compound yield are not extensively detailed in publicly available literature, general principles for the cultivation of Streptomyces for secondary metabolite production can be applied and optimized.[1][6]
Producing Organism
-
Other Reported Producer: Streptomyces prunicolor PA-48153[3]
General Fermentation Protocol
The following protocol is a generalized procedure based on common practices for Streptomyces fermentation and should be optimized for this compound production.[6][7]
2.2.1. Media Composition
A complex medium is typically used to support the growth of Streptomyces and the production of secondary metabolites. The exact composition should be optimized, but a representative medium might include:
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 10 - 20 | Carbon Source |
| Glucose | 5 - 10 | Carbon Source |
| Yeast Extract | 2 - 5 | Nitrogen & Growth Factor Source |
| Peptone | 2 - 5 | Nitrogen Source |
| K₂HPO₄ | 1 | Phosphate Source & pH Buffer |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| NaCl | 0.5 | Osmotic Balance |
| CaCO₃ | 2 | pH Buffer |
| Trace Element Solution | 1 mL | Provides essential micronutrients |
2.2.2. Culture Conditions
-
Temperature: 28-30°C[2]
-
pH: Initial pH adjusted to 7.0-7.2[1]
-
Agitation: 150-250 rpm in a shaker incubator[8]
-
Aeration: Sufficient aeration is critical for the growth of aerobic Streptomyces.
-
Incubation Time: 5-10 days, with peak production often occurring in the stationary phase.[6]
2.2.3. Fermentation Workflow
Caption: A generalized workflow for the fermentation of Streptomyces to produce this compound.
Isolation and Purification
The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.[1][3][9]
Experimental Protocol
3.1.1. Extraction
-
Harvest and Centrifugation: At the end of the fermentation, the culture broth is harvested and centrifuged to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is extracted with an equal volume of ethyl acetate. This process is typically repeated three times to ensure complete extraction of this compound into the organic phase.[7]
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
3.1.2. Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.[10]
-
Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).[11]
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried silica with the adsorbed sample is loaded onto the top of the column.[10]
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.[9]
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.[3]
Isolation and Purification Workflow
Caption: A step-by-step workflow for the extraction and purification of this compound.
Quantitative Data
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| P388 | Leukemia | 1.5 - 26 | [4] |
| HeLa | Cervical Cancer | ~10 ng/mL | Not specified |
| A2780 | Ovarian Cancer | ~10 ng/mL | Not specified |
Note: ng/mL values are approximately equivalent to nM for this compound (Molar Mass: 408.58 g/mol ).
Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.[5]
Covalent Binding to α-Tubulin
The primary mechanism of action of this compound involves the formation of a covalent bond with a specific cysteine residue on α-tubulin, one of the two protein subunits that form microtubules.[4][5]
-
Target Residue: Cysteine-316 (Cys316) of α-tubulin.[5]
-
Reaction Type: Michael-type addition reaction between the α,β-unsaturated lactone of this compound and the sulfhydryl group of Cys316.[5]
This covalent modification is a key feature of this compound's activity and contributes to its potent and irreversible inhibition of tubulin polymerization.[4]
Disruption of Microtubule Dynamics
The covalent binding of this compound to α-tubulin induces conformational changes that disrupt the longitudinal contacts between tubulin dimers, which are essential for the formation of microtubules.[5] This interference with tubulin polymerization leads to:
-
Inhibition of Microtubule Assembly: this compound potently inhibits the formation of new microtubules.[4]
-
Destabilization of Existing Microtubules: It can also promote the disassembly of existing microtubules.[12]
The net effect is a disruption of the dynamic equilibrium of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the M-phase and ultimately triggers apoptosis (programmed cell death).[4]
Signaling Pathway
Caption: The signaling pathway illustrating this compound's covalent binding to α-tubulin and subsequent disruption of microtubule dynamics.
Biosynthesis
This compound is a polyketide, a class of secondary metabolites synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[12][13] While the specific biosynthetic gene cluster and the detailed enzymatic steps for this compound biosynthesis have not yet been fully elucidated in the scientific literature, it is presumed to be synthesized by a type I PKS.[14]
Further research involving genome mining of this compound-producing Streptomyces strains is required to identify the responsible gene cluster and characterize the enzymes involved in its biosynthesis. This knowledge would be invaluable for biosynthetic engineering efforts to improve this compound production and generate novel analogs.
Conclusion
This compound remains a natural product of significant interest due to its unique chemical structure and potent biological activity. This technical guide has provided a detailed overview of its discovery from Streptomyces, methodologies for its production and purification, and a comprehensive description of its mechanism of action. The covalent modification of α-tubulin by this compound represents a distinct approach to microtubule disruption, offering potential advantages in overcoming resistance to other tubulin-targeting agents. Future research focused on the elucidation of its biosynthetic pathway and the optimization of its production will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 2. New insights on the development of Streptomyces and their relationships with secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel plant growth regulator produced by Streptomyces sp. NK10958. I. Taxonomy, production, isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]
- 10. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. youtube.com [youtube.com]
- 12. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Pironetin as a Microtubule Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pironetin, a natural product isolated from Streptomyces, has emerged as a potent inhibitor of microtubule polymerization, demonstrating significant antitumor and immunosuppressive activities. Unlike many other microtubule-targeting agents that bind to β-tubulin, this compound uniquely targets α-tubulin, offering a promising avenue for circumventing drug resistance mechanisms associated with β-tubulin mutations. This technical guide provides an in-depth overview of this compound's mechanism of action, its binding site on α-tubulin, quantitative data on its biological activity, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its biological effects by directly interfering with microtubule dynamics. It inhibits the polymerization of tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent induction of apoptosis.[1][2][3]
Covalent Binding to α-Tubulin
Initial studies proposed that this compound covalently binds to α-tubulin at the αLys352 residue.[4][5] However, subsequent crystallographic and mass spectrometric analyses have definitively shown that this compound forms a covalent bond with the cysteine residue at position 316 (αCys316) of α-tubulin.[2][5][6] This binding occurs via a Michael-type addition reaction between the α,β-unsaturated lactone moiety of this compound and the sulfhydryl group of αCys316.[2][6][7] This covalent and irreversible binding is a key feature of this compound's potent inhibitory activity.
The binding of this compound to αCys316 induces a conformational change in α-tubulin, perturbing the T7 loop and helix H8.[2] These structural elements are critical for the longitudinal contacts between tubulin dimers in a protofilament. By disrupting these interactions, this compound effectively blocks the incorporation of new tubulin dimers into the growing microtubule, thereby inhibiting polymerization.[2][7]
Quantitative Data
The biological activity of this compound has been quantified in various in vitro assays, demonstrating its potent inhibitory effects on both tubulin polymerization and cell proliferation.
Inhibition of Tubulin Polymerization
This compound inhibits the assembly of purified tubulin in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) for in vitro tubulin polymerization is in the nanomolar range.
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Tubulin Polymerization | 1.5 - 26 | [8] |
Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a wide range of cancer cell lines, including those that have developed resistance to other microtubule-targeting agents.
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |
| 3Y1 | Rat Fibroblast | 10 - 20 | ~32 - 64 | [3] |
| HeLa | Cervical Cancer | ~10 | ~32 | [7] |
| A2780 | Ovarian Cancer | ~10 | ~32 | [7] |
| K-NRK | Rat Kidney Fibroblast | ~10 | ~32 | [7] |
| P388 | Murine Leukemia | - | - | [1] |
| HL-60 | Human Leukemia | - | - | [2] |
Note: Conversion from ng/mL to nM is approximated based on the molecular weight of this compound (~312.4 g/mol ).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's activity as a microtubule polymerization inhibitor.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity or fluorescence.
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Protocol (Turbidity-based):
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.
-
Prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v) in a pre-chilled microplate on ice.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[9][10]
-
The rate of polymerization and the maximum polymer mass can be determined from the resulting polymerization curves.
Protocol (Fluorescence-based):
-
Follow steps 1 and 2 of the turbidity-based assay.
-
Add a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.
-
Add varying concentrations of this compound.
-
Transfer the plate to a fluorometer pre-warmed to 37°C.
-
Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.[3][11]
Cell Viability Assay (MTT/XTT)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 1000 ng/mL) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13]
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells and the assessment of disruption caused by this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (mouse monoclonal)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.
-
Fix the cells with -20°C methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.[14]
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.[15][16]
Signaling Pathways and Cellular Effects
The disruption of microtubule dynamics by this compound triggers a cascade of downstream cellular events, culminating in cell death.
Cell Cycle Arrest
Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during mitosis. By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3][17]
Induction of Apoptosis
Prolonged M-phase arrest induced by microtubule-targeting agents like this compound activates the intrinsic apoptotic pathway. This is often associated with the phosphorylation of anti-apoptotic proteins such as Bcl-2 and the activation of caspases, leading to programmed cell death.[2]
Conclusion
This compound represents a unique class of microtubule polymerization inhibitors due to its specific targeting of α-tubulin and its covalent mechanism of action. Its potent antiproliferative activity, even in drug-resistant cell lines, makes it a valuable lead compound for the development of novel anticancer therapeutics. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery to further investigate the therapeutic potential of this compound and its analogs.
References
- 1. Studies of (-)-pironetin binding to α-tubulin: conformation, docking, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Docking of Cryptoconcatones to α-Tubulin and Related this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. maxanim.com [maxanim.com]
- 12. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cellproduce.co.jp [cellproduce.co.jp]
- 15. pubcompare.ai [pubcompare.ai]
- 16. youtube.com [youtube.com]
- 17. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pironetin's Disruption of Tubulin Heterodimer Longitudinal Contacts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pironetin, a natural product isolated from Streptomyces sp., has emerged as a potent inhibitor of microtubule polymerization. Unlike the majority of clinically approved microtubule-targeting agents that bind to β-tubulin, this compound uniquely targets α-tubulin. This in-depth technical guide details the molecular mechanism by which this compound disrupts the longitudinal contacts of tubulin heterodimers, leading to the inhibition of microtubule formation and subsequent cell cycle arrest. We provide a comprehensive overview of the key experimental findings, including quantitative data on its inhibitory activity, detailed experimental protocols for the assays used to elucidate its mechanism, and visual representations of the critical molecular interactions and experimental workflows.
Introduction
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. This compound represents a novel class of microtubule inhibitors due to its exclusive binding to α-tubulin, offering a potential therapeutic avenue for cancers that have developed resistance to β-tubulin targeting agents.[1]
This guide focuses on the core mechanism of this compound's action: the disruption of longitudinal contacts between tubulin heterodimers within a protofilament. We will explore the covalent nature of its binding, the specific conformational changes it induces in α-tubulin, and the experimental evidence that underpins our current understanding.
Mechanism of Action: Covalent Modification and Conformational Perturbation
The primary mechanism of this compound's inhibitory effect on microtubule polymerization involves its covalent binding to a specific residue on α-tubulin, which in turn induces significant conformational changes that are incompatible with the proper assembly of protofilaments.
Covalent Binding to Cysteine 316 of α-Tubulin
X-ray crystallography and mass spectrometry have definitively shown that this compound forms a covalent bond with the thiol group of Cysteine 316 (Cys316) in α-tubulin.[2][3] This reaction is a Michael-type addition, where the electrophilic α,β-unsaturated lactone moiety of this compound is attacked by the nucleophilic cysteine residue.[2] Early studies had suggested a possible interaction with Lysine 352, but subsequent high-resolution structural data confirmed Cys316 as the covalent binding site.[3][4]
Perturbation of the T7 Loop and Helix H8
The covalent adduction of this compound to Cys316 induces a significant conformational change in two critical structural elements of α-tubulin: the T7 loop and the adjacent helix H8 .[3] These regions are located at the longitudinal interface between tubulin dimers and are essential for the head-to-tail association of heterodimers into protofilaments. The binding of this compound causes a disordering of the T7 loop and a partial unwinding of helix H8.[3] This structural perturbation sterically hinders the proper alignment and interaction with the incoming tubulin dimer, thereby preventing the elongation of the protofilament.
Quantitative Data on this compound's Activity
The inhibitory effects of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available in the literature.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Cell Proliferation Inhibition | IC₅₀ | 1.5–26 nM | Various cancer cell lines | [5] |
| IC₅₀ | ~10 ng/mL (~26 nM) | HeLa, A2780, K-NRK | ||
| Tubulin Polymerization | Inhibition | Potent inhibitor of tubulin assembly in vitro | Purified tubulin | [2][5] |
Note: While this compound is known to be a potent inhibitor of in vitro tubulin polymerization, a specific IC₅₀ value from a biochemical assay is not consistently reported across the primary literature. The potent low nanomolar IC₅₀ values in cell-based assays are a strong indicator of its high affinity and efficacy.
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of biochemical, biophysical, and structural biology techniques. This section provides detailed methodologies for the key experiments cited.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the tubulin solution.
-
Transfer the reaction mixtures to pre-chilled cuvettes.
-
Place the cuvettes in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the steady-state microtubule mass can be determined from these curves.
X-ray Crystallography of the Tubulin-Pironetin Complex
This technique provides a high-resolution three-dimensional structure of this compound bound to the tubulin heterodimer.
Principle: A crystallized complex of tubulin and this compound is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map and build an atomic model of the complex.
Materials:
-
Purified tubulin-pironetin complex
-
Crystallization buffer (e.g., containing PEG, salts, and a specific pH buffer)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
X-ray source (synchrotron or rotating anode)
-
X-ray detector
Procedure (based on the methodology for PDB ID: 5LA6):
-
Protein Complex Formation: Incubate purified tubulin with an excess of this compound to ensure covalent modification.
-
Crystallization:
-
Set up crystallization trials using the vapor diffusion method.
-
Mix the tubulin-pironetin complex solution with the crystallization buffer.
-
Equilibrate the drops against a reservoir containing a higher concentration of the precipitant.
-
Crystals of the tubulin-pironetin complex (PDB: 5LA6) were grown at 20°C using a reservoir solution containing 0.1 M MES pH 6.5, 12% PEG 4000, and 0.2 M ammonium sulfate.[6]
-
-
Data Collection:
-
Cryo-protect the crystals (e.g., by soaking in a solution containing glycerol or other cryoprotectants) and flash-cool them in liquid nitrogen.
-
Mount the crystal on a goniometer in the X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known tubulin structure as a search model.
-
Build the atomic model of the tubulin-pironetin complex into the electron density map and refine it to obtain the final structure.
-
Mass Spectrometry for Adduct Identification
This method is used to confirm the covalent binding of this compound to tubulin and to identify the specific amino acid residue involved.
Principle: The tubulin-pironetin complex is proteolytically digested into smaller peptides. The masses of these peptides are then measured with high accuracy using a mass spectrometer. A mass shift corresponding to the mass of this compound on a specific peptide identifies the site of covalent modification.
Materials:
-
Tubulin-pironetin complex
-
Proteolytic enzyme (e.g., trypsin)
-
Urea and other denaturing agents
-
Reducing and alkylating agents (DTT and iodoacetamide)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Denature the tubulin-pironetin complex (e.g., with urea).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Elute the peptides directly into the mass spectrometer.
-
Acquire mass spectra of the peptides (MS1 scan).
-
Select precursor ions for fragmentation (MS2 scan) to obtain sequence information.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the tubulin sequence.
-
Include a variable modification on cysteine residues corresponding to the mass of this compound.
-
Identify the peptide containing the Cys316 residue with the this compound adduct.
-
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound's action and the general experimental workflows.
Caption: this compound's mechanism of action on α-tubulin.
Caption: Experimental workflow for characterizing this compound's effect on tubulin.
Conclusion
This compound represents a significant departure from traditional microtubule-targeting agents due to its unique binding site on α-tubulin. Its mechanism of action, involving the covalent modification of Cys316 and the subsequent disruption of the T7 loop and helix H8, provides a clear molecular basis for its potent inhibition of microtubule polymerization by directly affecting the longitudinal contacts between tubulin heterodimers. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of cancer biology, pharmacology, and drug development. Further exploration of the this compound binding pocket on α-tubulin holds promise for the rational design of novel anticancer therapeutics with improved efficacy and the potential to overcome existing drug resistance mechanisms.
References
- 1. Design and synthesis of this compound analogue/colchicine hybrids and study of their cytotoxic activity and mechanisms of interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Pironetin-Induced G2/M Cell Cycle Arrest: A Technical Guide to the Core Mechanism
Executive Summary: Pironetin is a potent natural product that exhibits significant antitumor activity by inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. Unlike the majority of clinically approved microtubule-targeting agents that bind to β-tubulin, this compound possesses a unique mechanism of action centered on its covalent binding to α-tubulin. This interaction disrupts microtubule polymerization, preventing the formation of a functional mitotic spindle. The resulting activation of the Spindle Assembly Checkpoint (SAC) halts the cell cycle in mitosis. This technical guide provides an in-depth exploration of this mechanism, including the core signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its investigation.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the segregation of chromosomes during mitosis. Their dynamic nature makes them a key target for anticancer therapies.[1] Microtubule-targeting agents (MTAs) interfere with microtubule dynamics, leading to a mitotic block and subsequent cell death.[1] For years, the focus of MTA development has been on agents that bind to various sites on the β-tubulin subunit. This compound, a polyketide isolated from Streptomyces, represents a paradigm shift as it is the only known natural compound to exclusively target the α-tubulin subunit, offering a potential strategy to overcome resistance mechanisms associated with β-tubulin-targeting drugs.[2][3]
Core Mechanism of Action
Molecular Target: Covalent Modification of α-Tubulin
The primary mechanism of this compound is its direct and covalent interaction with α-tubulin.[4][5] Through a Michael addition reaction, this compound forms a covalent bond with the thiol group of the cysteine-316 (Cys316) residue of α-tubulin.[4][5][6] This binding event occurs within a normally buried hydrophobic pocket.[4]
This covalent modification induces a significant conformational change in the α-tubulin subunit, specifically perturbing the structure of the T7 loop and the adjacent H8 helix .[4][7] These structural elements are critical for forming the longitudinal contacts between tubulin heterodimers that are necessary for protofilament elongation and, consequently, microtubule polymerization.[4][7]
Figure 1: Molecular interaction cascade of this compound with α-tubulin.
Cellular Consequences: G2/M Arrest and Apoptosis
Disruption of Mitotic Spindle and G2/M Arrest
By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.[2] In the absence of a properly assembled spindle, chromosomes cannot achieve correct bipolar attachment via their kinetochores. This state of improper attachment is detected by a crucial cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC) .[8][9]
The G2/M Checkpoint Signaling Pathway
The SAC is the central signaling pathway responsible for the this compound-induced G2/M arrest.[8]
-
SAC Activation: Unattached kinetochores serve as platforms for the recruitment and activation of SAC proteins, including Mad2 and BubR1.[8][9]
-
APC/C Inhibition: The activated SAC generates a diffusible inhibitor, the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[8][9]
-
Cyclin B1 Stabilization: The APC/C is an E3 ubiquitin ligase that targets key mitotic proteins, including Cyclin B1, for degradation.[10] By inhibiting the APC/C, this compound treatment leads to the stabilization and accumulation of Cyclin B1.
-
Sustained Cdk1 Activity & Mitotic Arrest: Cyclin B1 is the regulatory partner for Cyclin-Dependent Kinase 1 (Cdk1), the master mitotic kinase.[11][12] The stabilized Cyclin B1 maintains high Cdk1 activity, but because the physical requirements for mitotic progression (i.e., a functional spindle) are not met, the cell arrests in a state of high mitotic kinase activity, effectively trapping it in the M-phase.[11]
Figure 2: Signaling pathway of this compound-induced G2/M arrest.
Induction of Apoptosis
Prolonged arrest in mitosis is a cytotoxic state that ultimately triggers programmed cell death, or apoptosis.[13] While the precise downstream signaling is complex, it involves the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of the caspase cascade, leading to the execution of the apoptotic program.
Quantitative Data Analysis
The efficacy of this compound is demonstrated by its potent antiproliferative activity across a range of cancer cell lines and its clear impact on cell cycle distribution.
Table 1: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 / Activity Range (ng/mL) | Reference |
| 3Y1 | Rat Fibroblast | 10 - 20 | [14] |
| P388 | Murine Leukemia | 5 - 25 | [14] |
| HL-60 | Human Leukemia | 5 - 25 | |
| K562 | Human Leukemia | 5 - 25 | |
| HeLa | Human Cervical Cancer | 5 - 25 |
IC50 (half-maximal inhibitory concentration) values reflect the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Representative Effect of this compound on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 60% | 25% | 15% |
| This compound (e.g., 20 ng/mL, 24h) | 10% | 5% | 85% |
Data are representative, illustrating the typical shift observed in flow cytometry experiments where this compound causes a dramatic accumulation of cells in the G2/M phase.[14]
Key Experimental Protocols
Elucidating the mechanism of this compound requires a multi-faceted approach combining biochemical and cell-based assays.
References
- 1. Molecular Docking of Cryptoconcatones to α-Tubulin and Related this compound Analogues [mdpi.com]
- 2. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of prunetrin induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell cycle arrest and antitumor activity of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Antitumor properties of natural product Pironetin
An In-depth Technical Guide on the Antitumor Properties of the Natural Product Pironetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a natural product derived from Streptomyces species that has demonstrated significant antitumor properties.[1] As a potent microtubule-targeting agent, it operates via a mechanism distinct from the majority of clinically approved drugs in its class, such as taxanes and vinca alkaloids.[2][3] This distinction presents a promising avenue for overcoming common drug resistance mechanisms in cancer chemotherapy.[4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy against various cancer cell lines, and detailed protocols for key experimental assays used in its evaluation.
Core Mechanism of Action: α-Tubulin Covalent Binding
The primary antitumor activity of this compound stems from its ability to disrupt microtubule dynamics, a critical process for cell division.[3] Unlike the vast majority of microtubule inhibitors that target β-tubulin, this compound is the only known natural compound to bind exclusively to α-tubulin.[3][5][6]
The binding mechanism is covalent. This compound, an α,β-unsaturated lactone, acts as a Michael acceptor.[7][8] Through a Michael addition reaction, it forms a covalent bond with the thiol group of Cysteine-316 (Cys316) on the α-tubulin subunit.[6][9][10] While early studies suggested an interaction with Lysine-352, subsequent crystallographic and mass spectrometry data have definitively identified Cys316 as the binding residue.[9][11][12]
This covalent adduction induces a significant conformational change in α-tubulin, specifically perturbing the T7 loop and helix H8.[5][6] These structural elements are crucial for the longitudinal contacts between tubulin heterodimers during microtubule formation.[6] By disrupting these contacts, this compound potently inhibits tubulin polymerization, leading to the disassembly of the mitotic spindle.[5][10] The ultimate downstream effects are cell cycle arrest in the G2/M phase and the induction of apoptosis.[1][4] This apoptotic induction has been associated with the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[4]
A significant advantage of this unique mechanism is this compound's ability to circumvent drug resistance mediated by the overexpression of P-glycoprotein (Pgp/MDR1), a common efflux pump that removes many β-tubulin targeting agents from cancer cells.[4][5][13]
Caption: this compound's mechanism of action, from covalent binding to apoptosis induction.
Quantitative Antitumor Activity
This compound demonstrates potent antiproliferative activity at nanomolar concentrations across a range of human cancer cell lines.[4] Its efficacy is notably retained in multidrug-resistant (MDR) cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for synthetic (-)-Pironetin and a key analog against various cancer and MDR cell lines.
| Compound | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | U-87 MG (Glioblastoma) | DC-3F (Hamster Fibroblast) | VCRd5L (MDR Hamster Fibroblast) |
| (-)-Pironetin | 80 ± 20 nM | 100 ± 10 nM | 100 ± 10 nM | 30 ± 10 nM | 40 ± 10 nM |
| 2,3-dihydro-3-hydroxythis compound | 300 ± 100 nM | 400 ± 100 nM | 400 ± 100 nM | 200 ± 100 nM | 300 ± 100 nM |
| Data sourced from High-content analysis of cancer-cell specific apoptosis and inhibition of in vivo angiogenesis by synthetic (−)-pironetin and analogs[4]. Values represent the average ± standard deviation from four independent experiments. |
Additional studies report IC50 values in the range of 1.5–26 nM for M-phase arrest and approximately 10 ng/mL (which corresponds to the low nanomolar range) for inhibiting the proliferation of HeLa and A2780 cells.[1][5]
Detailed Experimental Protocols
Cytotoxicity and Cell Viability Assay
This protocol describes a common method to determine the IC50 of this compound using fluorescent dyes to differentiate between live, dead, and total cells.
Materials:
-
Cancer cell line of interest (e.g., A-549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well, opaque-walled assay plates
-
This compound stock solution (in DMSO)
-
Hoechst 33342 stain (for total cell nuclei)
-
Propidium Iodide (PI) stain (for dead cell nuclei)
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).
-
Cell Treatment: Remove the seeding medium and add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Staining: Add Hoechst 33342 and Propidium Iodide to each well at their final working concentrations. Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging and Analysis: Acquire images using a high-content analyzer or measure fluorescence with a plate reader. The Hoechst stain (blue fluorescence) identifies the total number of cells, while the PI stain (red fluorescence) identifies cells with compromised membranes (dead cells).[14]
-
Calculation: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Identification of Covalent Binding Site by Mass Spectrometry
This protocol outlines the workflow to identify the specific amino acid residue on α-tubulin that covalently binds to this compound.
Caption: Experimental workflow for identifying the this compound binding site on α-tubulin.
Protocol Details:
-
Incubation: Purified tubulin is incubated with this compound. The reaction is often quenched by adding free cysteine to react with any unbound this compound.[5]
-
Digestion: Trypsin is a common protease that cleaves proteins C-terminal to lysine and arginine residues, creating a predictable set of peptides.
-
MS/MS Analysis: In the mass spectrometer, peptides are first measured for their mass-to-charge ratio (MS1). Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS). This fragmentation pattern provides the amino acid sequence.
-
Identification: The covalently modified peptide will have a mass equal to the original peptide plus the mass of this compound. Its fragmentation pattern will confirm the sequence and pinpoint the modified residue (Cys316).[5]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the G2/M arrest induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound solution
-
PBS, Trypsin
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a set time (e.g., 20-24 hours).[4]
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant (containing floating cells), and centrifuged to form a pellet.
-
Fixation: Wash the cell pellet with PBS, then resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark. RNase A is included to degrade RNA and ensure PI only stains DNA.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Analysis: The resulting data is displayed as a histogram. Cells in G1 phase have 2N DNA content, cells in G2 and M phases have 4N DNA content, and cells in S phase have an intermediate amount. Treatment with this compound will show a significant increase in the population of cells in the G2/M peak compared to the control.[4]
Caption: Workflow for analyzing this compound-induced cell cycle arrest via flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-content analysis of cancer-cell specific apoptosis and inhibition of in vivo angiogenesis by synthetic (−)-pironetin and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxicity Evaluation of C4- and C5-Modified Analogues of the α,β-Unsaturated Lactone of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of C2 functionalized analogs of the α-tubulin-binding natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Unraveling the Pironetin Binding Site on α-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pironetin, a natural product isolated from Streptomyces, has emerged as a potent inhibitor of microtubule polymerization, exhibiting significant antitumor activity. Unlike the majority of clinically approved microtubule-targeting agents that bind to β-tubulin, this compound uniquely targets the α-tubulin subunit[1][2]. This distinction makes the this compound binding site an attractive and relatively unexplored target for the development of novel anticancer therapeutics, particularly for overcoming drug resistance mechanisms associated with β-tubulin mutations[1][3]. This in-depth technical guide synthesizes the current understanding of the this compound binding site on α-tubulin, detailing the molecular interactions, mechanism of action, and the experimental methodologies employed in its characterization.
The this compound Binding Site: A Tale of Two Residues
The precise identification of the amino acid residue on α-tubulin to which this compound covalently binds has been a subject of investigation, with early evidence pointing to Lys352 and more recent structural studies definitively identifying Cys316 as the binding partner.
Initial studies utilizing biotinylated this compound and systematic alanine scanning suggested that this compound covalently binds to Lys352 of α-tubulin[4][5]. This residue is situated at the entrance of a small pocket on the α-tubulin surface that faces the β-tubulin of the adjacent heterodimer in a microtubule protofilament[4][5]. Molecular docking and dynamics simulations further supported the potential for a covalent adduct to form between the α,β-unsaturated lactone of this compound and the ε-amino group of Lys352 through a Michael addition reaction[6][7][8].
However, subsequent high-resolution X-ray crystallography studies of the tubulin-pironetin complex provided compelling evidence that this compound forms a covalent bond with Cys316 of α-tubulin[3][9][10]. These structural studies revealed that the binding site is a buried pocket within the α-tubulin subunit[9][11]. The covalent linkage occurs via a Michael-type addition between the thiol group of Cys316 and the α,β-unsaturated lactone of this compound[9][10][12]. This covalent modification is crucial for its inhibitory activity[13][14]. The discrepancy with earlier findings might be attributed to the different experimental approaches used, with the crystallographic data providing a more direct and detailed view of the molecular interaction.
Quantitative Analysis of this compound's Biological Activity
This compound demonstrates potent cytotoxic and antiproliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, often in the nanomolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.002 | [5] |
| PSN1 | Pancreatic Cancer | 0.003 | [5] |
| A549 | Lung Carcinoma | 0.002 | [5] |
| T98G | Glioblastoma | 15.43 | [5] |
| HeLa | Cervical Cancer | ~0.01 (10 ng/mL) | [2] |
| A2780 | Ovarian Cancer | ~0.01 (10 ng/mL) | [2] |
| K-NRK | Normal Rat Kidney | ~0.01 (10 ng/mL) | [2] |
Mechanism of Action: Disruption of Microtubule Dynamics
This compound's binding to α-tubulin triggers a cascade of events that ultimately inhibit microtubule polymerization and arrest the cell cycle in the M phase[2][4]. The covalent attachment of this compound to Cys316 induces significant conformational changes in α-tubulin[9][11].
Specifically, the binding of this compound perturbs the T7 loop and helix H8 of α-tubulin[9][10]. These structural elements are critical for establishing the longitudinal contacts between tubulin heterodimers within a protofilament[9]. By disrupting these interactions, this compound effectively inhibits the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization[9][15]. This mechanism of destabilizing longitudinal tubulin contacts is functionally analogous to the action of vinca-site agents, although the binding site is distinct[15].
The following diagram illustrates the proposed signaling pathway of this compound's action:
References
- 1. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer natural product this compound selectively targets Lys352 of alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies of (-)-pironetin binding to α-tubulin: conformation, docking, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Pironetin In Vitro Tubulin Polymerization Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pironetin is a potent, naturally occurring small molecule that has garnered significant interest in the field of oncology and cell biology due to its unique mechanism of action as a microtubule-targeting agent. Unlike many other microtubule inhibitors that bind to β-tubulin, this compound is distinguished by its ability to covalently bind to α-tubulin, specifically at the cysteine-316 residue.[1][2] This interaction disrupts the longitudinal contacts between tubulin heterodimers, thereby inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] The exploration of α-tubulin as a therapeutic target is a promising avenue for overcoming resistance mechanisms associated with β-tubulin-targeting drugs.[1]
This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound. The described fluorescence-based assay is a robust and sensitive method for quantifying the kinetics of tubulin assembly and assessing the potency of inhibitory compounds.
Mechanism of Action of this compound
This compound exerts its anti-mitotic effects by directly interfering with the dynamics of microtubule formation. The process begins with the binding of this compound to a pocket within the α-tubulin subunit.[3] This is followed by a Michael addition reaction, resulting in the formation of a covalent bond between the α,β-unsaturated lactone of this compound and the thiol group of cysteine-316 on α-tubulin.[1] This irreversible modification induces a conformational change in α-tubulin, disrupting the normal head-to-tail association of tubulin dimers required for protofilament elongation and subsequent microtubule assembly.[1]
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound's biological activity. It is important to note that while cellular IC50 values are well-documented, the specific IC50 for the in vitro tubulin polymerization assay is not consistently reported in publicly available literature. The provided cellular data offers a strong indication of its potent anti-proliferative effects.
| Parameter | Value | Cell Line/System | Reference |
| Cell Proliferation IC50 | ~10 ng/mL | HeLa, A2780, K-NRK | [4] |
| Cell Cycle Arrest (G2/M) IC50 | 1.5–26 nM | 3Y1 cells | [1] |
| Observed Effective Concentration | 50 nM | - | [5] |
Experimental Protocols
Fluorescence-Based In Vitro Tubulin Polymerization Assay
This protocol is adapted from established methods for monitoring tubulin polymerization using a fluorescent reporter.[6] The assay measures the increase in fluorescence that occurs when the reporter dye incorporates into newly formed microtubules.
Materials and Reagents:
-
Lyophilized porcine brain tubulin (>99% pure)
-
This compound
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplates
-
Multi-well plate-reading fluorometer with temperature control
Experimental Workflow:
Caption: Tubulin Polymerization Assay Workflow.
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare a stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.
-
Prepare a master mix of the polymerization reaction buffer containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.
-
-
Assay Setup:
-
On ice, add the desired volume of the polymerization reaction buffer master mix to the wells of a pre-chilled 96-well plate.
-
Add the appropriate volume of the this compound working solutions to the corresponding wells. For control wells, add the same volume of buffer with 0.5% DMSO (vehicle control). Include a positive control for inhibition (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) if desired.
-
To initiate the reaction, add the reconstituted tubulin to each well to a final concentration of 2 mg/mL. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro tubulin polymerization assay is a fundamental tool for characterizing the biochemical activity of microtubule-targeting agents like this compound. The detailed protocol and understanding of this compound's unique mechanism of action provide a solid foundation for researchers in drug discovery and chemical biology to further investigate this promising α-tubulin inhibitor and develop novel anticancer therapeutics. The provided information will aid in the design of experiments to elucidate structure-activity relationships, screen for more potent analogs, and contribute to a deeper understanding of microtubule dynamics.
References
- 1. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Pironetin Cytotoxicity Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pironetin is a natural product that has demonstrated potent antiproliferative and antitumour activities.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for various cellular processes, including cell division, morphology, and intracellular trafficking.[3] Unlike many clinically used microtubule-targeting agents like taxanes and vinca alkaloids that bind to β-tubulin, this compound is unique in that it covalently binds to α-tubulin.[2][4] Specifically, it forms a covalent bond with cysteine-316 (Cys316) of α-tubulin, inhibiting its polymerization and leading to microtubule disassembly.[5][6] This disruption of the mitotic spindle causes cell cycle arrest in the M-phase, ultimately inducing apoptosis (programmed cell death).[1][7]
Given its unique target and potent activity, accurate and robust methods for screening the cytotoxicity of this compound and its analogs are essential for drug development and mechanistic studies. This application note provides detailed protocols for three common and complementary cell-based assays to evaluate this compound-induced cytotoxicity: the MTT assay for cell viability, the LDH assay for cell membrane integrity, and the Caspase-3/7 assay for apoptosis detection.
This compound's Mechanism of Action
This compound exerts its cytotoxic effects by targeting the fundamental components of the cytoskeleton. The binding of this compound to α-tubulin perturbs the longitudinal contacts between tubulin heterodimers, which is the basis for its ability to promote microtubule disassembly.[3][6] This leads to a cascade of cellular events culminating in apoptotic cell death. The key steps in this pathway include the phosphorylation of Bcl-2, an important protein in the regulation of apoptosis, followed by the activation of effector caspases.[1][7]
Caption: this compound's mechanism of action leading to apoptosis.
Recommended Cell-Based Assays
A multi-assay approach is recommended to comprehensively assess the cytotoxic effects of this compound.
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in metabolically active cells.[8] | Cell Viability / Metabolic Activity |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[9] | Cytotoxicity / Cell Lysis |
| Caspase-3/7 Assay | Detection of the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a proluminescent or fluorescent substrate.[10][11] | Apoptosis Induction |
Experimental Protocols
MTT Cell Viability Assay
This assay provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[8]
Caption: General workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight in a humidified atmosphere (37°C, 5% CO₂).[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]
-
MTT Addition: Add 10-50 µL of MTT solution (stock solution of 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[12] A reference wavelength of >630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Example Data Presentation:
| This compound Conc. (nM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.12 ± 0.06 | 89.6% |
| 10 | 0.88 ± 0.05 | 70.4% |
| 50 | 0.61 ± 0.04 | 48.8% |
| 100 | 0.35 ± 0.03 | 28.0% |
| 500 | 0.15 ± 0.02 | 12.0% |
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, serving as an indicator of cytolysis.
Caption: General workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-3).
-
Controls: Prepare the following controls in triplicate:
-
Background Control: Medium without cells.
-
Low Control (Spontaneous Release): Vehicle-treated cells.
-
High Control (Maximum Release): Untreated cells lysed with 10 µL of a lysis solution (e.g., 10X Lysis Solution) for 15 minutes before centrifugation.
-
-
Supernatant Collection: Centrifuge the 96-well plate at approximately 250 x g for 10 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.
-
Reagent Addition: Add 100 µL of the freshly prepared LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9] A reference wavelength of >600 nm is recommended.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Low Control) / (High Control - Low Control)] x 100
-
Example Data Presentation:
| This compound Conc. (nM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Low Control) | 0.15 ± 0.02 | 0% |
| High Control | 0.95 ± 0.05 | 100% |
| 1 | 0.18 ± 0.02 | 3.8% |
| 10 | 0.29 ± 0.03 | 17.5% |
| 50 | 0.48 ± 0.04 | 41.3% |
| 100 | 0.67 ± 0.05 | 65.0% |
| 500 | 0.89 ± 0.06 | 92.5% |
Caspase-3/7 Apoptosis Assay
This assay specifically quantifies the activity of key executioner caspases, confirming that cell death is occurring via apoptosis.[14]
Caption: General workflow for a luminescent Caspase-3/7 assay.
Protocol:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements, at a density of 10,000-20,000 cells/well in 100 µL of medium.[15] Incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 4, 8, 12, or 24 hours). Include a vehicle control and a positive control known to induce apoptosis (e.g., staurosporine).[15]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent fluorescent/luminescent reagent) according to the manufacturer's instructions.[11] Allow it to equilibrate to room temperature before use.[14]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[11]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. If using a fluorescent substrate (e.g., DEVD-AMC), measure fluorescence with an excitation of ~360 nm and an emission of ~460 nm.[15]
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.
Example Data Presentation:
| This compound Conc. (nM) | Luminescence (RLU) (Mean ± SD) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 15,200 ± 950 | 1.0 |
| 1 | 18,500 ± 1,100 | 1.2 |
| 10 | 45,600 ± 2,800 | 3.0 |
| 50 | 98,800 ± 6,500 | 6.5 |
| 100 | 155,000 ± 9,800 | 10.2 |
| 500 | 161,000 ± 11,000 | 10.6 |
Conclusion
The combination of MTT, LDH, and Caspase-3/7 assays provides a robust and multi-faceted approach to screening the cytotoxicity of this compound. The MTT assay offers a broad measure of cell health and viability, while the LDH assay specifically quantifies membrane integrity loss. Crucially, the Caspase-3/7 assay confirms the apoptotic mechanism of action, which is consistent with this compound's role as a microtubule destabilizer.[1][7] Together, these protocols offer researchers a reliable framework to quantify the cytotoxic potency of this compound and its derivatives, aiding in the discovery and development of novel α-tubulin targeting anticancer agents.
References
- 1. Apoptosis induction via microtubule disassembly by an antitumour compound, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of phenylthis compound analogs and the metabolic fate of this compound and phenylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induction via microtubule disassembly by an antitumour compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Pironetin In Vivo Studies: Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pironetin is a natural product isolated from Streptomyces sp. that has garnered interest as a potential anti-cancer agent due to its unique mechanism of action. It functions as a potent inhibitor of microtubule polymerization by covalently binding to α-tubulin, a component of the microtubule cytoskeleton.[1][2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Notably, this compound has shown efficacy against cell lines that are resistant to other microtubule-targeting drugs, suggesting its potential to overcome certain forms of drug resistance.[5]
These application notes provide a summary of the available in vivo data for this compound in mouse models and offer generalized protocols for conducting xenograft studies to evaluate novel anti-cancer compounds like this compound. The information aims to guide researchers in designing and executing preclinical in vivo experiments.
In Vivo Efficacy of this compound in Mouse Models: A Summary of Available Data
Publicly available data on the in vivo efficacy of this compound in mouse xenograft models is limited. The primary reported study utilized a murine leukemia model. While demonstrating some anti-tumor effect, significant toxicity was also observed.
| Mouse Model | Cancer Type | This compound Dosage | Administration Route | Treatment Schedule | Antitumor Effect | Toxicity | Reference |
| CDF1-SLC mice | P388 Murine Leukemia | 0.78-6.25 mg/kg | Intraperitoneal injection | Daily for 5 days | Moderate | Severe weight loss | [1] |
Note on Data Limitations: The lack of extensive, publicly available in vivo data, particularly in xenograft models of solid tumors, highlights a significant gap in the preclinical evaluation of this compound. The observed toxicity at effective doses suggests that further studies may be required, potentially exploring different formulations, delivery systems, or this compound analogs to improve its therapeutic index. The rapid metabolism of this compound observed in mouse liver microsomes may contribute to its limited in vivo efficacy and associated toxicity.
Experimental Protocols
Due to the limited specific protocols for this compound in the literature, the following are detailed, generalized protocols for a subcutaneous xenograft mouse model study. These can be adapted for the evaluation of this compound or its analogs.
Protocol 1: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of a test compound (e.g., this compound) in a subcutaneous human tumor xenograft model in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HeLa, A2780)
-
Immunodeficient mice (e.g., Athymic Nude, SCID)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Test compound (this compound) and vehicle solution
-
Anesthetic (e.g., Isoflurane)
-
Calipers
-
Syringes and needles
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture:
-
Culture the chosen human cancer cell line under standard conditions (e.g., 37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with sterile PBS and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the test compound (this compound) in a suitable vehicle.
-
Administer the compound and vehicle to the respective groups based on the planned dosage and schedule (e.g., intraperitoneal injection daily for 5 days).
-
Monitor the body weight of the mice daily as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the average tumor volume and body weight for each group over time.
-
Determine the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Statistically analyze the differences between the groups.
-
Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound covalently binds to α-tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.
Experimental Workflow for a Mouse Xenograft Study
Caption: A generalized workflow for conducting in vivo anti-cancer efficacy studies using a subcutaneous mouse xenograft model.
References
- 1. Cytotoxicity of phenylthis compound analogs and the metabolic fate of this compound and phenylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content analysis of cancer-cell-specific apoptosis and inhibition of in vivo angiogenesis by synthetic (-)-pironetin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-content analysis of cancer-cell specific apoptosis and inhibition of in vivo angiogenesis by synthetic (−)-pironetin and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Content Screening of Novel Pironetin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pironetin, a natural product isolated from Streptomyces sp., is a potent microtubule-targeting agent with significant antiproliferative activity against various cancer cell lines. Unlike many clinically used microtubule inhibitors that bind to β-tubulin, this compound uniquely targets α-tubulin. It forms a covalent bond with Cys316 of α-tubulin, leading to the disruption of microtubule polymerization, M-phase cell cycle arrest, and subsequent induction of apoptosis.[1][2] This distinct mechanism of action makes this compound and its analogs promising candidates for overcoming resistance to conventional microtubule-targeting drugs.
High-content screening (HCS) offers a powerful, cell-based approach to identify and characterize novel this compound analogs. By combining automated microscopy with sophisticated image analysis, HCS enables the simultaneous measurement of multiple phenotypic parameters in individual cells. This allows for a detailed understanding of a compound's effects on microtubule integrity, cell cycle progression, and cytotoxicity, providing a comprehensive profile of its biological activity.
These application notes provide a detailed protocol for a high-content screening assay designed to identify and characterize novel this compound analogs with potent anti-cancer properties.
Data Presentation: Efficacy of this compound and its Analogs
The following table summarizes the antiproliferative activity (GI50 in µM) of this compound and several of its synthetic analogs against various human cancer cell lines. This data highlights the structure-activity relationship and the potential for developing more potent derivatives.
| Compound | MDA-MB-435 (Melanoma) | A549 (Lung Carcinoma) | T-47D (Breast Carcinoma) | HCT-15 (Colon Carcinoma) |
| (-)-Pironetin | 0.003 | 0.002 | 0.003 | 0.004 |
| Analog 2 | >10 | >10 | >10 | >10 |
| Analog 3 | 0.150 | 0.130 | 0.100 | 0.120 |
| Analog 4 | >10 | >10 | >10 | >10 |
Data extracted from "High-content analysis of cancer-cell specific apoptosis and inhibition of in vivo angiogenesis by synthetic (−)-pironetin and analogs"[3]. GI50 is the concentration required to inhibit cell growth by 50%.
Signaling Pathway
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which triggers a cascade of events leading to programmed cell death (apoptosis). The diagram below illustrates the key steps in this pathway.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The high-content screening workflow for identifying novel this compound analogs involves several key steps, from cell preparation to data analysis. The following diagram outlines this process.
Caption: High-content screening experimental workflow.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: A549 human lung carcinoma cells are a suitable model as they have a well-defined cytoskeleton. Other cell lines such as HeLa or MDA-MB-231 can also be used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Seed cells in 96-well or 384-well clear-bottom imaging plates at a density that results in 50-70% confluency at the time of imaging (e.g., 5,000 cells/well for a 96-well plate).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Compound Treatment
-
Compound Library: Prepare a library of this compound analogs in dimethyl sulfoxide (DMSO).
-
Controls:
-
Negative Control: DMSO at a final concentration equivalent to that in the compound wells (e.g., 0.1%).
-
Positive Control (Microtubule Destabilizer): Nocodazole (e.g., 10 µM).
-
Positive Control (Microtubule Stabilizer): Paclitaxel (e.g., 10 µM).
-
-
Dosing: Add the compounds to the cell plates using a liquid handler to ensure accuracy and consistency. A typical final concentration for screening is 1-10 µM. For dose-response curves, a serial dilution should be performed.
-
Incubation: Return the plates to the incubator for a predetermined time, for instance, 24 hours.
Staining for Multiparametric Analysis
-
Fixation: After incubation, gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining Cocktail: Prepare a staining solution containing:
-
Nuclear Stain: Hoechst 33342 (1 µg/mL) to identify and segment individual cells.
-
Microtubule Stain: An anti-α-tubulin antibody followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) to visualize the microtubule network.
-
Cytotoxicity Marker (Optional): A viability dye such as CellTox™ Green can be added before fixation to measure membrane integrity.
-
-
Incubation: Incubate with the staining cocktail for 1 hour at room temperature in the dark.
-
Washing: Wash the cells multiple times with PBS to remove unbound stains.
Image Acquisition
-
Instrumentation: Use a high-content imaging system (e.g., Operetta CLS, ImageXpress Micro).
-
Objective: Acquire images using a 20x or 40x long-working-distance objective.
-
Channels:
-
DAPI channel: For Hoechst 33342 (nuclei).
-
FITC/GFP channel: For Alexa Fluor 488 (microtubules).
-
(Optional) TRITC/RFP channel: For a cytotoxicity marker.
-
-
Image Capture: Capture images from multiple fields per well to ensure a sufficient number of cells for robust statistical analysis (aim for at least 200 cells per well).
Image and Data Analysis
-
Software: Use the analysis software associated with the high-content imaging system (e.g., Harmony, MetaXpress) or open-source software like CellProfiler.
-
Image Segmentation:
-
Identify nuclei using the Hoechst channel.
-
Define the cytoplasm based on the tubulin staining, using the nucleus as the starting point.
-
-
Feature Extraction: Quantify a range of cellular features, including:
-
Cell Count: To assess overall cytotoxicity.
-
Nuclear Morphology: Size, shape, and intensity to identify mitotic arrest and apoptosis (e.g., nuclear condensation, fragmentation).
-
Microtubule Integrity: Texture analysis of the tubulin channel (e.g., Haralick features) to quantify the degree of microtubule polymerization or depolymerization. A diffuse tubulin stain indicates depolymerization, characteristic of this compound's activity.
-
Cell Cycle Analysis: Based on DNA content (integrated nuclear intensity).
-
-
Hit Identification: Define hit criteria based on a statistically significant deviation from the negative control. For example, a hit could be a compound that causes a significant decrease in microtubule texture features and an increase in the percentage of cells in the G2/M phase of the cell cycle, with minimal overall cell loss.
By following these protocols, researchers can effectively screen for and characterize novel this compound analogs, accelerating the discovery of new and potent anti-cancer therapeutics.
References
- 1. Apoptosis induction via microtubule disassembly by an antitumour compound, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction via microtubule disassembly by an antitumour compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-content analysis of cancer-cell specific apoptosis and inhibition of in vivo angiogenesis by synthetic (−)-pironetin and analogs - PMC [pmc.ncbi.nlm.nih.gov]
Pironetin: A Potent Inducer of Apoptosis in Tumor Cells - Application Notes and Protocols
For Research Use Only.
Introduction
Pironetin is a natural product isolated from Streptomyces sp. that has demonstrated potent antitumor activity. It functions as a microtubule-targeting agent, disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. Unlike many other microtubule inhibitors that bind to β-tubulin, this compound uniquely targets the α-tubulin subunit. This interaction leads to the inhibition of microtubule assembly, causing cell cycle arrest in the M-phase and subsequently inducing apoptosis in a variety of tumor cell lines, including those with multidrug resistance. These characteristics make this compound a compelling compound for cancer research and drug development.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the apoptotic effects of this compound on tumor cells.
Mechanism of Action
This compound exerts its cytotoxic effects by covalently binding to α-tubulin, leading to the disruption of microtubule polymerization. This interference with the microtubule network activates the spindle assembly checkpoint, causing a prolonged arrest of cells in the M-phase of the cell cycle. This mitotic arrest is a critical trigger for the intrinsic pathway of apoptosis. A key event in this compound-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2. Phosphorylation of Bcl-2 is often associated with its inactivation, thereby tipping the cellular balance towards apoptosis. This sequence of events culminates in the activation of caspases and the execution of the apoptotic program.
Data Presentation
This compound Activity in Various Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 | Murine Leukemia | Potent inhibitor | [1] |
| HL-60 | Human Promyelocytic Leukemia | Dose-dependent antitumor activity | [1] |
| HeLa | Human Cervical Cancer | Not specified | |
| A549 | Human Lung Carcinoma | Not specified | |
| K562 | Human Chronic Myelogenous Leukemia | Not specified | |
| HT1080 | Human Fibrosarcoma | Induces ~60% apoptosis at 100 nM |
Note: Specific IC50 values for some cell lines were not available in the provided search results, but this compound is described as a potent inhibitor in the nanomolar range.
Apoptosis Induction by this compound
Treatment with this compound leads to a significant increase in the apoptotic cell population. While specific percentages vary between cell lines and experimental conditions, studies have shown a substantial induction of apoptosis. For instance, in HT1080 fibrosarcoma cells, treatment with 100 nM this compound for 24-30 hours resulted in approximately 60% of the cells undergoing apoptosis. This effect can be modulated by the expression levels of anti-apoptotic proteins like Bcl-xL.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on tumor cells by measuring metabolic activity.
Materials:
-
This compound
-
Target tumor cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptotic Markers (Phospho-Bcl-2 and Cleaved Caspases)
This protocol is to detect changes in the expression and post-translational modification of key apoptotic proteins.
Materials:
-
This compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcl-2 (Ser70), anti-Bcl-2, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
References
Investigating Pironetin's Anti-Angiogenic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pironetin is a natural product that functions as a potent microtubule-destabilizing agent.[1][2] It uniquely targets the α-tubulin subunit of the microtubule heterodimer, inducing mitotic arrest and apoptosis in cancer cells.[1][3][4] Recent studies have also highlighted its anti-angiogenic properties, suggesting its potential as a therapeutic agent targeting tumor neovascularization.[1][2][5] this compound has been shown to inhibit neovascularization in zebrafish embryos, indicating its potential to disrupt the formation of new blood vessels.[1][2] This document provides detailed protocols for investigating the anti-angiogenic effects of this compound using common in vitro assays.
Mechanism of Action
This compound's primary mechanism of action involves its covalent binding to α-tubulin, specifically to the Cys316 residue.[4][6][7][8] This interaction disrupts microtubule dynamics, leading to the depolymerization of microtubules, mitotic arrest, and subsequent apoptosis.[1][5][6] While the direct effects of this compound on endothelial cell-specific signaling pathways involved in angiogenesis are still under investigation, its impact on microtubule function is crucial. Microtubules are essential for endothelial cell migration, proliferation, and tube formation, all critical steps in the angiogenic process. Furthermore, some studies suggest that this compound analogues may indirectly affect the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[9][10]
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experimental protocols.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| This compound Concentration (nM) | Absorbance (OD 570 nm) ± SD | % Inhibition of Proliferation |
| 0 (Vehicle Control) | 0% | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Effect of this compound on Endothelial Cell Migration
| This compound Concentration (nM) | Migrated Cells per Field ± SD | % Inhibition of Migration |
| 0 (Vehicle Control) | 0% | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| This compound Concentration (nM) | Number of Nodes ± SD | Number of Meshes ± SD | Total Tube Length (μm) ± SD |
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the anti-angiogenic properties of this compound.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (dissolved in DMSO)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and incubate for 24 hours.
-
After 24 hours, replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of proliferation using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migration of endothelial cells towards a chemoattractant.[11][12][13]
Materials:
-
HUVECs
-
EGM-2
-
This compound (dissolved in DMSO)
-
FBS
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
Microscope
Protocol:
-
Culture HUVECs to 80-90% confluence.
-
Starve the cells in serum-free medium for 6-8 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control.
-
Add 500 µL of EGM-2 containing 10% FBS (chemoattractant) to the lower chamber of a 24-well plate.
-
Add 1 x 10⁵ cells in 100 µL of the this compound-containing medium to the upper chamber of the Transwell insert.
-
Incubate for 6-8 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the membrane with PBS.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[14][15][16][17]
Materials:
-
HUVECs
-
EGM-2
-
This compound (dissolved in DMSO)
-
Matrigel or other basement membrane extract
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well and allow it to solidify at 37°C for 30-60 minutes.[17][18]
-
Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control.
-
Seed 1.5 x 10⁴ cells per well onto the solidified Matrigel.
-
Incubate the plate for 6-12 hours at 37°C.
-
Observe the formation of tube-like structures under a microscope.
-
Capture images of the tube network.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Visualizations
Caption: this compound's mechanism of anti-angiogenic action.
Caption: Experimental workflow for the tube formation assay.
Caption: Simplified VEGF signaling pathway in endothelial cells.
References
- 1. High-content analysis of cancer-cell specific apoptosis and inhibition of in vivo angiogenesis by synthetic (−)-pironetin and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content analysis of cancer-cell-specific apoptosis and inhibition of in vivo angiogenesis by synthetic (-)-pironetin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking of Cryptoconcatones to α-Tubulin and Related this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub [sci-hub.red]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharm.ucsf.edu [pharm.ucsf.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Pironetin Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a ligand with its target protein in a cellular environment.[1][2][3][4] This technique is predicated on the principle that the thermal stability of a protein is altered upon ligand binding.[2][5] Pironetin, a natural product with potent antitumor properties, functions as a microtubule polymerization inhibitor by covalently binding to α-tubulin.[6][7][8] Specifically, it forms a covalent bond with the Cys316 residue of α-tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest, and apoptosis.[6][7][9] These application notes provide a detailed protocol for utilizing CETSA to confirm and characterize the engagement of this compound with its cellular target, α-tubulin.
Principle of CETSA
CETSA measures the change in the thermal denaturation profile of a target protein in the presence of a ligand. When a ligand binds to its target protein, the resulting complex is often more or less stable than the unbound protein. This change in stability is reflected in a shift in the protein's melting temperature (Tm), the temperature at which half of the protein population is denatured. By heating cell lysates or intact cells to a range of temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified. A shift in the melting curve or an increase in the amount of soluble protein at a given temperature in the presence of the ligand indicates target engagement.
This compound's Mechanism of Action
This compound exerts its cytotoxic effects by directly targeting α-tubulin, a critical component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound covalently modifies α-tubulin at cysteine 316, which perturbs the longitudinal contacts between tubulin heterodimers, thereby inhibiting microtubule polymerization.[6][7] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis in cancer cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action leading to apoptosis.
Caption: CETSA experimental workflow for this compound.
Experimental Protocols
Protocol 1: CETSA with Western Blot Detection
This protocol outlines the classical CETSA method using Western blotting for the detection of soluble α-tubulin.
Materials:
-
Cell line of interest (e.g., MCF-7, K562)[10]
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler or heating blocks
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis (for lysate-based CETSA):
-
Wash cells with PBS and harvest.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Heating Step:
-
Aliquot cell suspensions or lysates into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[11]
-
-
Lysis and Separation (for intact cell CETSA):
-
Lyse the heated cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for α-tubulin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for α-tubulin.
-
Plot the percentage of soluble α-tubulin relative to the unheated control against the temperature to generate a melting curve.
-
For Isothermal Dose-Response (ITDR) experiments, heat all samples at a single, optimized temperature (e.g., 56°C) and plot the soluble α-tubulin fraction against the this compound concentration.[10]
-
Protocol 2: High-Throughput CETSA (HT-CETSA) using AlphaLISA
This protocol describes a more scalable CETSA format using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[10]
Materials:
-
All materials from Protocol 1 (excluding Western blot reagents)
-
White 384-well PCR plates and detection plates
-
AlphaLISA anti-α-tubulin Acceptor beads
-
Streptavidin Donor beads
-
Biotinylated anti-α-tubulin antibody
-
AlphaLISA buffer
Procedure:
-
Cell Culture and Treatment:
-
Perform cell seeding and treatment with this compound or DMSO in a 384-well plate format.
-
-
Heating Step:
-
Seal the plate and heat it in a thermocycler using a temperature gradient for 3 minutes, followed by cooling.
-
-
Lysis:
-
Add lysis buffer directly to the wells. Centrifugation may not be required depending on the antibody pair used.[10]
-
-
AlphaLISA Detection:
-
Transfer the lysate to a 384-well white detection plate.
-
Add a mix of AlphaLISA Acceptor beads and biotinylated anti-α-tubulin antibody.
-
Incubate in the dark.
-
Add Streptavidin Donor beads and incubate again in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of soluble α-tubulin.
-
Analyze the data as described in Protocol 1 to generate melt curves and ITDR curves.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a CETSA experiment with this compound. This data is modeled on published CETSA results for other tubulin-binding agents.[10][12]
Table 1: CETSA Melt Curve Data for α-Tubulin with this compound Treatment
| Temperature (°C) | % Soluble α-Tubulin (Vehicle) | % Soluble α-Tubulin (10 µM this compound) |
| 40 | 100.0 | 100.0 |
| 45 | 98.2 | 99.5 |
| 50 | 85.1 | 95.3 |
| 55 | 52.3 | 88.1 |
| 60 | 20.7 | 65.4 |
| 65 | 5.1 | 30.2 |
| Tm (°C) | ~54.5 | ~61.0 |
| ΔTm (°C) | - | +6.5 |
Table 2: Isothermal Dose-Response (ITDR) CETSA Data for this compound
Heating Temperature: 58°C
| This compound Conc. (µM) | % Soluble α-Tubulin |
| 0.001 | 25.1 |
| 0.01 | 30.5 |
| 0.1 | 55.8 |
| 1 | 78.2 |
| 10 | 89.6 |
| 100 | 91.3 |
| EC50 (µM) | ~0.15 |
Conclusion
The Cellular Thermal Shift Assay provides a robust and direct method for confirming the engagement of this compound with its intracellular target, α-tubulin. The protocols detailed in these application notes, from traditional Western blot-based CETSA to high-throughput AlphaLISA formats, offer researchers the tools to quantify this interaction in a physiologically relevant setting. The resulting quantitative data, such as thermal shifts (ΔTm) and dose-response curves (EC50), are invaluable for understanding the mechanism of action of this compound and for the development of novel α-tubulin targeting therapeutics.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 4. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Pironetin concentration for cell-based assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Pironetin for cell-based assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product isolated from Streptomyces species. It functions as a potent inhibitor of microtubule polymerization.[1] Uniquely, this compound acts by covalently binding to α-tubulin, specifically at the Cysteine-316 residue.[2][3] This is distinct from many other microtubule-targeting agents like taxanes or vinca alkaloids, which target β-tubulin. By binding to α-tubulin, this compound disrupts the longitudinal contacts between tubulin heterodimers, leading to microtubule disassembly, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][4]
Q2: How should I dissolve and store this compound?
Proper handling of this compound is crucial for experimental success.
-
Solubility: this compound is soluble in Dimethyl sulfoxide (DMSO), Dichloromethane, and Ethanol.[4] Note that solubility in DMSO may be limited (< 1 mg/mL), so it is advisable to warm the solution to 37°C and use sonication to aid dissolution if needed.[1][4]
-
Storage:
Q3: What is a recommended starting concentration for a cell-based assay?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on published data, here are some guidelines:
-
For antiproliferative assays (e.g., MTT, SRB): A good starting point is a dose-response curve ranging from 1 ng/mL to 100 ng/mL. The half-maximal inhibitory concentration (IC₅₀) for many cancer cell lines, such as HeLa and A2780, is approximately 10 ng/mL after 72 hours of treatment.[1]
-
For cell cycle analysis: To induce G2/M arrest, concentrations between 20 ng/mL and 100 ng/mL for a 24-hour treatment period have been shown to be effective in 3Y1 cells.[1]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the typical duration for this compound treatment?
The treatment duration depends on the biological question being addressed:
-
Cell Cycle Arrest: A 24-hour incubation is often sufficient to observe significant G2/M phase arrest.[1]
-
Apoptosis/Cytotoxicity: For endpoints that measure cell death or inhibition of proliferation, longer incubation times of 48 to 72 hours are common.[1]
-
Microtubule Dynamics: The effects on microtubule structure can be observed much earlier, within a few hours of treatment.
Quantitative Data Summary
The inhibitory effects of this compound vary across different cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cell Type | IC₅₀ Value | Assay Duration |
| HeLa | Human Cervical Cancer | ~10 ng/mL | 72 hours |
| A2780 | Human Ovarian Cancer | ~10 ng/mL | 72 hours |
| K-NRK | Rat Kidney Fibroblasts | ~10 ng/mL | 72 hours |
| Various | Cancer Cell Lines | 1.5 - 26 nM | Not Specified |
Note: 10 ng/mL is approximately 30.8 nM for this compound (M.Wt: 324.45 g/mol ).
Visualizations
This compound's Mechanism of Action
Caption: Covalent binding of this compound to α-tubulin inhibits microtubule polymerization.
Experimental Workflow: Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration in a cell-based assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| 1. No biological effect observed at expected concentrations. | Compound Inactivity: this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid this compound. Ensure proper storage conditions (-80°C for long-term). |
| Low Cell Sensitivity: The cell line used may be inherently resistant or express lower levels of α-tubulin. | Test a higher concentration range. If possible, use a positive control cell line known to be sensitive (e.g., HeLa). | |
| This compound Precipitation: If the final concentration in the media is too high, this compound may precipitate, especially if the DMSO concentration is high. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Check for precipitates in the media after adding the compound. | |
| 2. Excessive cell death, even at low concentrations. | High Cell Sensitivity: The cell line is highly sensitive to microtubule disruption. | Perform a dose-response starting from a much lower concentration (e.g., 0.1 ng/mL). |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity. | Always include a vehicle control (media + solvent at the same concentration as the highest this compound dose) to assess solvent toxicity. Keep the final solvent concentration consistent and minimal across all wells. | |
| 3. High variability between replicate wells. | Uneven Cell Seeding: Inconsistent number of cells seeded per well. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and pipette carefully to avoid disturbing the cell monolayer. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. | |
| Incomplete Dissolution: this compound may not be fully dissolved in the stock solution, leading to inconsistent dosing. | Ensure this compound is completely dissolved when making the stock solution. Gentle warming and vortexing can help. Centrifuge the stock tube before making dilutions to pellet any undissolved compound. | |
| 4. Unexpected cellular morphology. | Cytoskeletal Disruption: this compound's mechanism involves disrupting microtubules, which are key to maintaining cell shape and structure. | This is an expected outcome. Observe morphological changes (e.g., cell rounding, detachment) as a qualitative indicator of this compound activity. These can be documented via microscopy. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol provides a method to determine the IC₅₀ of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested range is 0, 1, 5, 10, 25, 50, 100, and 500 ng/mL.
-
Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium.
-
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of this compound's effect on the cellular microtubule network.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips. Once attached, treat with this compound (e.g., 50 ng/mL) and a vehicle control for a desired time (e.g., 6-24 hours).
-
Fixation: Wash the cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS. Block with 1% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated vs. control cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the G2/M arrest induced by this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Fixative: Cold 70% Ethanol
-
Staining Solution: Propidium Iodide (PI) solution containing RNase A
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 100 ng/mL) and a vehicle control for 24 hours.
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase. Compare the this compound-treated sample to the vehicle control to quantify the G2/M arrest.
References
Technical Support Center: Overcoming Pironetin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential resistance to pironetin, a novel microtubule-targeting agent that covalently binds to α-tubulin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of microtubule polymerization. It functions by forming a covalent bond with the cysteine residue at position 316 (Cys316) of α-tubulin through a Michael addition reaction.[1][2][3] This irreversible binding disrupts the longitudinal contacts between tubulin heterodimers, leading to the destabilization of microtubules, mitotic arrest, and ultimately, apoptosis.[4][5]
Q2: Is this compound effective against cancer cell lines that are resistant to other microtubule-targeting agents like taxanes or vinca alkaloids?
A2: Yes, this compound has shown efficacy against cell lines that have developed resistance to conventional microtubule-targeting drugs.[3] Most clinically used microtubule inhibitors, such as taxanes and vinca alkaloids, target β-tubulin. Resistance to these agents often arises from mutations in β-tubulin or changes in the expression of its isoforms. Since this compound binds to a unique site on α-tubulin, it can bypass these common resistance mechanisms.[3][6][7]
Q3: Can overexpression of efflux pumps like P-glycoprotein (P-gp/MDR1) confer resistance to this compound?
A3: this compound has been reported to be effective against multidrug-resistant cells with mdr1 gene expression.[3] The covalent nature of its binding to α-tubulin is thought to make it less susceptible to removal by efflux pumps compared to non-covalently binding drugs.[3] However, the role of P-gp and other transporters in conferring high levels of this compound resistance has not been extensively studied. It is plausible that at very high levels of expression, efflux pumps could contribute to reduced intracellular concentrations of this compound before it has a chance to bind to its target.
Q4: Are there any known mutations in α-tubulin that can cause resistance to this compound?
A4: To date, there are no specific mutations in the Cys316 residue of α-tubulin that have been reported to confer resistance to this compound in cancer cell lines. However, mutations in α-tubulin have been shown to confer resistance to other α-tubulin-targeting agents, such as dinitroanilines, in other organisms.[8] It is theoretically possible that mutations altering the binding pocket of this compound or preventing its covalent interaction with Cys316 could lead to resistance.
Q5: What is the metabolic stability of this compound?
A5: this compound exhibits rapid metabolic inactivation, which has been suggested as a reason for its limited in vivo efficacy. Studies have shown that it is quickly broken down by liver microsomes, with epoxythis compound identified as a major metabolite.[9][10] Increased metabolic breakdown by cytochrome P450 enzymes could be a potential mechanism of acquired resistance in cancer cells.[11][12]
Troubleshooting Guide for this compound Experiments
This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and overcoming potential resistance.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Decreased sensitivity to this compound in a cancer cell line over time. | 1. Development of acquired resistance. 2. Increased metabolic inactivation of this compound. 3. Upregulation of efflux pumps. | 1. Confirm Resistance: Perform a dose-response curve (e.g., MTT or CellTiter-Glo assay) to quantify the change in IC50 value compared to the parental cell line.2. Sequence α-tubulin: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the α-tubulin gene (specifically the region around Cys316) to check for mutations.3. Assess Metabolism: Co-treat cells with a broad-spectrum cytochrome P450 inhibitor (e.g., ketoconazole) and this compound to see if sensitivity is restored.4. Evaluate Efflux Pump Activity: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to compare its efflux in parental and resistant cells. Co-treat with a P-gp inhibitor (e.g., verapamil or elacridar) and this compound to assess for reversal of resistance.[13][14][15][16][17][18] |
| High intrinsic resistance to this compound in a new cancer cell line. | 1. Pre-existing mutations in α-tubulin. 2. High basal expression of drug metabolizing enzymes. 3. High expression of anti-apoptotic proteins. | 1. α-tubulin Sequencing: Sequence the α-tubulin gene to identify any polymorphisms near the this compound binding site.2. Metabolic Profiling: Use qPCR or western blotting to assess the expression levels of key cytochrome P450 enzymes.3. Apoptosis Pathway Analysis: Profile the expression of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak) to determine the apoptotic threshold of the cells. |
| Inconsistent results in this compound efficacy studies. | 1. Degradation of this compound in culture medium. 2. Cell line heterogeneity. | 1. Fresh Drug Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment.2. Single-Cell Cloning: If heterogeneity is suspected, perform single-cell cloning of the parental cell line to establish a more uniform population for resistance development studies. |
Strategies to Overcome this compound Resistance
Based on known mechanisms of drug resistance, the following combination therapies could be explored to overcome or prevent the emergence of this compound resistance.
Data on Potential Combination Therapies
| Combination Strategy | Rationale | Potential Synergistic Agents | Relevant Experimental Assays |
| Inhibition of Drug Metabolism | To counteract increased metabolic inactivation of this compound. | Cytochrome P450 inhibitors (e.g., ketoconazole, ritonavir). | Cell Viability Assays (MTT, CellTiter-Glo), Western Blot for CYP enzyme expression. |
| Inhibition of Efflux Pumps | To increase intracellular concentration of this compound in cells that may have upregulated transporters. | P-glycoprotein inhibitors (e.g., verapamil, elacridar, tariquidar). | Rhodamine 123 Efflux Assay, Cell Viability Assays. |
| Induction of Apoptosis | To lower the threshold for apoptosis in cells that have developed resistance by upregulating anti-apoptotic proteins. This compound is known to induce apoptosis.[4][5][19] | Bcl-2 inhibitors (e.g., venetoclax, navitoclax), TRAIL, other chemotherapy agents. | Annexin V/PI Staining, Caspase-3/7 Activity Assay, Western Blot for apoptotic proteins. |
| Targeting Other Cell Cycle Checkpoints | To create synthetic lethality by targeting multiple points in the cell cycle. | CDK4/6 inhibitors (e.g., palbociclib), Chk1/2 inhibitors. | Cell Cycle Analysis (Propidium Iodide Staining), Cell Viability Assays. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line through continuous exposure to escalating drug concentrations.[20][21][22][23][24][25]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates for IC50 determination
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Determine the initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay.
-
Initial Exposure: Seed the parental cells at a low density and treat with this compound at a concentration equal to the IC10-IC20.
-
Culture and Recovery: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. Allow the cells to recover and reach 70-80% confluency.
-
Dose Escalation: Once the cells are proliferating steadily at the current concentration, passage them and increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. A significant increase in the IC50 (e.g., >10-fold) compared to the parental line indicates the development of resistance.
-
Characterization and Banking: Once a resistant line is established, characterize its level of resistance by re-evaluating the IC50. Cryopreserve aliquots of the resistant cells at various passages.
Protocol 2: Western Blotting for α-tubulin and Apoptotic Markers
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-tubulin, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking of Cryptoconcatones to α-Tubulin and Related this compound Analogues [mdpi.com]
- 3. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-content analysis of cancer-cell specific apoptosis and inhibition of in vivo angiogenesis by synthetic (−)-pironetin and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induction via microtubule disassembly by an antitumour compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytochromes P450 and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Activities of an Efflux Pump Inhibitor and Iron Chelators against Pseudomonas aeruginosa Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ppj.phypha.ir [ppj.phypha.ir]
- 18. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Cell Culture Academy [procellsystem.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. oaepublish.com [oaepublish.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Pironetin-Induced Weight Loss in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Pironetin-induced weight loss in animal models.
Frequently Asked Questions (FAQs)
Q1: Is weight loss a known side effect of this compound in animal models?
A1: Yes, this compound has been observed to cause "severe weight loss" in some preclinical animal models.[1] While quantitative data for this compound is limited, significant weight loss is a known class effect of microtubule inhibitors used in cancer chemotherapy. For instance, other microtubule inhibitors like docetaxel and vincristine have been shown to induce dose-dependent weight loss in mice.[2][3]
Q2: What are the potential mechanisms behind this compound-induced weight loss?
A2: The exact mechanisms for this compound-induced weight loss have not been fully elucidated. However, it is likely to be multifactorial, consistent with chemotherapy-induced cachexia.[4][5][6] Potential mechanisms include:
-
Decreased Nutrient Intake: this compound, like other microtubule inhibitors, may cause side effects such as nausea, vomiting, and loss of appetite (anorexia), leading to reduced food and water consumption.
-
Metabolic Alterations: Chemotherapy can induce a systemic inflammatory response and metabolic dysregulation, leading to a catabolic state characterized by the breakdown of skeletal muscle and adipose tissue.[4]
-
Signaling Pathway Activation: Several signaling pathways are implicated in chemotherapy-induced muscle wasting, including the ubiquitin-proteasome pathway, autophagy, and modulation of anabolic pathways like IGF-1/PI3K/Akt/mTOR. Pro-inflammatory cytokines can also activate catabolic pathways such as IL-6/JAK/STAT and NF-κB.[4][7][8]
Q3: How can I monitor this compound-induced weight loss in my animal model?
A3: Consistent and detailed monitoring is crucial. A standard protocol should include:
-
Body Weight Measurement: Weigh the animals at least three times a week, and daily if weight loss exceeds 5%.[9][10]
-
Food and Water Intake: Measure food and water consumption daily to assess for anorexia.
-
Body Composition Analysis: If available, techniques like DEXA (Dual-energy X-ray absorptiometry) can provide valuable data on changes in lean and fat mass.
-
Grip Strength Measurement: This functional test can indicate muscle wasting.[9]
-
Clinical Observations: Record any signs of distress, changes in activity, or altered grooming habits.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss Observed in this compound-Treated Animals
Potential Causes:
-
Reduced food and water intake due to anorexia or gastrointestinal distress.
-
Induction of a catabolic state (cachexia).
Troubleshooting Strategies:
-
Nutritional Support:
-
High-Protein Diet: Switch to a highly palatable, high-protein diet to counteract muscle protein breakdown. A diet providing 1.2-1.5 g of protein per kg of body weight per day is often recommended in clinical settings and can be adapted for animal models.
-
Liquid Diet Supplementation: Provide a liquid nutritional supplement to ensure caloric and nutrient intake, especially if solid food consumption is low.
-
-
Pharmacological Intervention (Experimental):
-
Ghrelin Receptor Agonists: Consider the co-administration of a ghrelin receptor agonist like Anamorelin. These agents have been shown to increase food intake and body weight in animal models of cancer cachexia.[11][12][13]
-
Melanocortin-4 Receptor Antagonists: Agents like TCMCB07 have demonstrated efficacy in increasing food intake and preserving lean body mass in preclinical models of chemotherapy-induced cachexia.[14][15][16][17]
-
Progestogens: Megestrol acetate is known to increase appetite and has been used to counteract weight loss in cachexia models.[18][19]
-
Issue 2: Difficulty Differentiating Between Drug-Induced Toxicity and Tumor-Induced Cachexia
Potential Causes:
-
Overlapping mechanisms of weight loss induced by the tumor and the chemotherapeutic agent.
Troubleshooting Strategies:
-
Appropriate Control Groups:
-
Vehicle Control (Tumor-Bearing): To assess the impact of the tumor on weight loss.
-
This compound-Treated (Non-Tumor-Bearing): To isolate the effect of this compound on body weight, independent of the tumor.
-
Vehicle Control (Non-Tumor-Bearing): As a baseline for normal weight gain.
-
-
Pair-Fed Controls:
-
Include a group of non-Pironetin-treated animals that are fed the same amount of food as consumed by the this compound-treated group. This helps to distinguish between weight loss due to reduced food intake and that caused by metabolic effects of the drug.
-
Data Presentation
Table 1: Quantitative Data on Weight Loss Induced by Microtubule Inhibitors in Mice
| Microtubule Inhibitor | Animal Model | Dose | Route | Observation Period | Average Body Weight Change | Reference |
| This compound | P388 Murine Leukemia | Not Specified | Not Specified | Not Specified | "Severe weight loss" | [1] |
| Docetaxel | Nude Mice (MT-3 human breast cancer xenograft) | 25 mg/kg | i.v. (single dose) | 28 days | Up to 14% transient decrease | [20] |
| Docetaxel Granule | FVB Mice | 50 mg/kg/day | oral | 27 days | >15% decrease (in males, leading to sacrifice) | [2][21][22][23] |
| Vincristine | B6D2F1 Mice | 1.0 - 3.0 mg/kg | i.p. (single dose) | 21 days | Dose-dependent weight loss | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Weight Loss in a Xenograft Mouse Model
-
Animal Model: Female nude mice (6-8 weeks old).
-
Tumor Inoculation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., A549 lung carcinoma) into the flank.[11]
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (Tumor-Bearing)
-
Group 2: this compound-Treated (Tumor-Bearing)
-
Group 3: this compound-Treated (Non-Tumor-Bearing)
-
Group 4: Vehicle Control (Non-Tumor-Bearing)
-
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), begin treatment. Administer this compound (or vehicle) at the desired dose and schedule (e.g., intraperitoneally, twice weekly).
-
Monitoring:
-
Body Weight: Record individual body weights three times per week.[9][10]
-
Food and Water Intake: Measure daily for each cage and normalize to the number of animals.
-
Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate volume (Volume = 0.5 x length x width²).
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if body weight loss exceeds 20%.[24]
-
Tissue Collection: At necropsy, collect and weigh tumors, skeletal muscles (e.g., gastrocnemius, tibialis anterior), and adipose tissue.[9][10]
Protocol 2: Nutritional Intervention with a High-Protein Diet
-
Diet Preparation: Prepare a nutritionally complete, high-protein diet (e.g., 25-30% protein content) in a palatable form (e.g., as a gel or soft pellet).
-
Implementation:
-
Introduce the high-protein diet to the relevant experimental groups at the start of this compound treatment.
-
Ensure the control groups receive a standard diet with equivalent caloric density if possible.
-
-
Monitoring:
-
Continue monitoring as described in Protocol 1.
-
Pay close attention to the daily food intake to ensure the high-protein diet is being consumed.
-
Protocol 3: Co-administration of a Ghrelin Receptor Agonist (Anamorelin)
-
Drug Preparation: Prepare Anamorelin for oral administration at doses ranging from 3 to 30 mg/kg.[11][12][13]
-
Administration Schedule: Administer Anamorelin daily by oral gavage, starting concurrently with this compound treatment.[11]
-
Monitoring:
-
Follow the monitoring schedule outlined in Protocol 1.
-
It is particularly important to accurately measure daily food intake to assess the orexigenic (appetite-stimulating) effect of Anamorelin.
-
Mandatory Visualizations
Caption: Signaling pathways in chemotherapy-induced muscle wasting.
Caption: General workflow for in vivo this compound toxicity studies.
Caption: Troubleshooting decision tree for this compound-induced weight loss.
References
- 1. Cytotoxicity of phenylthis compound analogs and the metabolic fate of this compound and phenylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Cancer and Chemotherapy Contribute to Muscle Loss by Activating Common Signaling Pathways [frontiersin.org]
- 6. Cancer and Chemotherapy Contribute to Muscle Loss by Activating Common Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy-induced muscle wasting: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. JCI - Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia [jci.org]
- 16. Development of a Therapeutic Peptide for Cachexia Suggests a Platform Approach for Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease-associated cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of megestrol acetate on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Megestrol acetate: its impact on muscle protein metabolism supports its use in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pironetin Off-Target Protein Profiling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target protein profile of Pironetin using chemical proteomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known target?
This compound is a natural product isolated from Streptomyces species, characterized as an α/β-unsaturated lactone.[1] Its primary and well-characterized target is α-tubulin.[2] this compound forms a covalent bond with the Cys316 residue of α-tubulin through a Michael addition reaction.[2] This interaction disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and demonstrating antitumor activity.[1][3]
Q2: Why is off-target protein profiling for this compound important?
While this compound's on-target activity against tubulin is well-documented, identifying its "off-targets" (unintended binding partners) is crucial for several reasons:
-
Understanding Side Effects: Unintended protein interactions are a primary cause of drug side effects and toxicity.[4][5] For instance, severe weight loss has been observed as a side effect in animal models treated with this compound.[1]
-
Mechanism of Action: Off-target interactions can contribute to the overall pharmacological profile of a compound, sometimes in beneficial ways.
-
Drug Repurposing: Identifying novel targets could open up new therapeutic applications for this compound or its derivatives.[6]
-
Improving Selectivity: A clear understanding of off-target interactions can guide medicinal chemistry efforts to design more selective and potent analogs.[7]
Q3: Which chemical proteomics techniques are suitable for this compound off-target profiling?
Given that this compound is a covalent inhibitor, several chemical proteomics strategies are applicable:
-
Activity-Based Protein Profiling (ABPP): This technique is excellent for identifying enzyme families that this compound might interact with.[8] A competitive ABPP experiment would involve pre-treating a proteome with this compound before adding a broad-spectrum activity-based probe. Proteins that show reduced labeling by the probe are potential this compound targets.[4]
-
Affinity-Based Protein Profiling (AfBPP) / Compound-Centric Chemical Proteomics (CCCP): This approach uses a modified this compound molecule (a "probe") that is immobilized on a solid support (like beads).[5][9] This "bait" is then used to "pull down" interacting proteins from a cell lysate, which are subsequently identified by mass spectrometry.[9]
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding.[10][11] It does not require chemical modification of the compound and can be performed in intact cells.
Q4: I am designing an affinity probe for this compound. Where should I attach the linker and reporter tag?
Probe design is critical and can affect the compound's binding properties.[4] For this compound, the α,β-unsaturated lactone is the reactive "warhead" responsible for covalent binding to tubulin.[2] Therefore, the linker should be attached at a position distal to this functional group to minimize interference with its primary binding activity. Analyzing the structure-activity relationship (SAR) of this compound analogs can provide insights into suitable modification points that do not abrogate its binding to α-tubulin.
Q5: What are the common challenges in a chemical proteomics experiment for a covalent inhibitor like this compound?
Researchers may encounter several challenges:
-
Probe Synthesis: Synthesizing a probe that retains the biological activity of the parent compound can be difficult.[5]
-
Non-specific Binding: Proteins can non-specifically adhere to the affinity matrix, leading to a high number of false-positive hits.[12]
-
Low Abundance Targets: Off-targets may be low-abundance proteins, making them difficult to detect amongst a complex background of high-abundance proteins.[13]
-
Distinguishing True Off-Targets: Differentiating genuine, specific off-targets from non-specific binders requires careful experimental design, including appropriate controls.
Troubleshooting Guides
Section 1: Affinity-Based Protein Profiling (AfBPP)
| Problem | Possible Causes | Recommended Solutions |
| Low yield of pulled-down proteins | 1. Inefficient immobilization of the this compound probe to the resin.2. The linker on the probe sterically hinders protein binding.3. Low concentration of target proteins in the lysate.4. Overly stringent wash conditions. | 1. Verify immobilization efficiency using an analytical method (e.g., UV-Vis if the probe has a chromophore).2. Synthesize a probe with a longer, more flexible linker (e.g., PEG).3. Use a larger amount of starting cell lysate or consider a pre-fractionation step to enrich for low-abundance proteins.[13]4. Optimize wash buffer composition (e.g., reduce detergent concentration, adjust salt concentration). |
| High background of non-specific proteins | 1. Hydrophobic or charged interactions between proteins and the affinity matrix/linker.2. Insufficient blocking of non-specific binding sites on the resin.3. Cell lysis method releases an excessive amount of "sticky" proteins (e.g., from the nucleus). | 1. Include a mild non-ionic detergent (e.g., 0.1% Tween-20 or NP-40) in the lysis and wash buffers.2. Pre-clear the lysate by incubating it with control beads (without the probe). Block beads with a protein solution like BSA.3. Optimize the lysis buffer to favor cytoplasmic protein extraction if organelle-specific off-targets are not the primary goal. |
| Failure to identify the primary target (α-tubulin) | 1. The modified this compound probe does not bind α-tubulin.2. The covalent bond is not stable under the experimental conditions.3. The on-bead digestion protocol is inefficient for this specific target. | 1. Validate that the probe can compete with free this compound for binding to purified α-tubulin in a Western blot assay.2. Ensure pH and buffer conditions do not promote cleavage of the Michael adduct.3. After pull-down, elute the intact protein-probe complex using a denaturant (e.g., SDS) and perform an in-solution digest after running the sample briefly into an SDS-PAGE gel. |
Section 2: Mass Spectrometry and Data Analysis
| Problem | Possible Causes | Recommended Solutions |
| Low number of identified proteins/peptides | 1. Sample loss during preparation steps.2. Poor peptide ionization in the mass spectrometer.3. Suboptimal LC-MS/MS parameters.4. Incomplete protein digestion. | 1. Use low-binding tubes and pipette tips. Minimize the number of sample transfer steps.[14]2. Ensure samples are properly desalted before MS analysis. Contaminants like salts and detergents can suppress ionization.[15]3. Run a standard digest (e.g., HeLa) to benchmark instrument performance. Optimize gradient length and MS acquisition methods.[16]4. Increase digestion time or try a combination of proteases (e.g., Trypsin and Lys-C).[13] |
| High number of missing values in quantitative analysis (LFQ/TMT) | 1. Inconsistent sample preparation or loading amounts.2. The instrument is not detecting low-abundance peptides consistently across all runs (stochastic DDA).3. Batch effects from analyzing samples over a long period. | 1. Perform a protein quantification assay (e.g., BCA) before digestion to ensure equal loading.2. Consider using Data-Independent Acquisition (DIA) for better quantitative consistency and fewer missing values.[11]3. Randomize sample injection order and include pooled quality control (QC) samples to monitor and correct for batch effects.[15] |
| Difficulty distinguishing true hits from background | 1. Lack of appropriate negative controls.2. Statistical analysis is not stringent enough. | 1. Use multiple controls: beads only, beads with an immobilized inactive analog of this compound, and a competition experiment where the lysate is pre-incubated with excess free this compound.2. Use statistical tests (e.g., t-test or ANOVA) to identify proteins significantly enriched in the this compound-probe sample compared to controls. Apply a strict false discovery rate (FDR) cutoff (e.g., <1%). |
Quantitative Data Summary
The following table provides a template for summarizing quantitative proteomics data from a this compound off-target profiling experiment. Data should be acquired using a quantitative method such as label-free quantification (LFQ) or tandem mass tags (TMT). The values shown are for illustrative purposes.
| Protein (UniProt ID) | Gene Name | Fold Change (this compound Probe vs. Control) | p-value | Biological Function | Putative Interaction Confidence |
| P68366 | TUBA1A | 15.2 | <0.001 | Cytoskeleton, Mitosis | High (On-Target) |
| Q06830 | HSP90AA1 | 4.5 | 0.005 | Protein folding, Stress response | Medium |
| P04035 | GSTM1 | 3.8 | 0.012 | Detoxification, Glutathione metabolism | Medium |
| P31946 | GNB1 | 2.1 | 0.045 | Signal transduction | Low |
| P62258 | ACTG1 | 1.5 | 0.210 | Cytoskeleton | Not Significant |
Table Legend:
-
Fold Change: The ratio of protein abundance in the this compound probe pull-down compared to a negative control (e.g., beads only).
-
p-value: Statistical significance of the enrichment. A lower p-value indicates higher confidence that the enrichment is not due to random chance.
-
Putative Interaction Confidence: A qualitative assessment based on fold change, p-value, and confirmation in competition experiments.
Experimental Protocols & Visualizations
General Workflow for Off-Target Identification
The diagram below illustrates a typical chemical proteomics workflow for identifying off-target proteins of a covalent inhibitor like this compound.
Caption: General workflow for AfBPP.
Protocol 1: Affinity-Based Protein Profiling (AfBPP)
This protocol outlines the key steps for an AfBPP experiment to identify this compound binding partners.
-
Probe Immobilization:
-
Synthesize a this compound analog containing a linker arm with a reactive group (e.g., amine, alkyne).
-
Covalently couple the this compound probe to activated agarose or magnetic beads (e.g., NHS-activated or Azide/DBCO-activated beads) according to the manufacturer's protocol.
-
Wash the beads extensively to remove any uncoupled probe. Block any remaining reactive sites.
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells of interest and harvest them.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Enrichment:
-
For each condition (this compound probe, control beads), incubate a defined amount of protein lysate (e.g., 1-5 mg) with a specific amount of beads.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound for 1 hour before adding the this compound-coupled beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specific binders.
-
-
Protein Digestion and Sample Preparation for MS:
-
Perform an on-bead digestion. Resuspend the washed beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Dry the peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
This compound's Effect on Microtubule Dynamics
This compound's primary mechanism involves the disruption of microtubule dynamics, which is central to cell division.
Caption: this compound's impact on microtubule-dependent processes.
Troubleshooting Logic Tree
This diagram provides a decision-making framework for troubleshooting experiments with high background noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Pironetin's Exclusive Engagement with α-Tubulin: A Comparative Guide to a Unique Binding Site
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides an objective comparison of pironetin's unique α-tubulin binding site with other microtubule-targeting agents, supported by experimental data and detailed methodologies.
This compound, a natural product derived from Streptomyces, stands out in the landscape of microtubule-targeting agents (MTAs) due to its singular mechanism of action. Unlike the vast majority of clinically approved and investigational MTAs that target β-tubulin, this compound is the only known small molecule to exclusively bind to α-tubulin. This unique interaction offers a promising, unexplored avenue for cancer therapeutics, potentially circumventing common resistance mechanisms associated with β-tubulin binders.
Unveiling the Distinct Binding Pocket of this compound
Structural biology studies, particularly X-ray crystallography, have been instrumental in elucidating the precise binding site of this compound on α-tubulin. The crystal structure of the tubulin-pironetin complex (PDB ID: 5LA6) reveals that this compound forms a covalent bond with the cysteine residue at position 316 (Cys316) of α-tubulin.[1][2] This covalent interaction, a Michael-type addition, occurs within a buried hydrophobic pocket.[3] The binding of this compound induces a conformational change in α-tubulin, perturbing the T7 loop and helix H8, which are critical for the longitudinal contacts between tubulin dimers in a microtubule filament.[1][2] This disruption of the tubulin-tubulin interface ultimately inhibits microtubule polymerization and leads to cell cycle arrest and apoptosis.
In contrast, other well-established classes of MTAs exert their effects through interaction with β-tubulin at distinct sites:
-
Colchicine Site: Located at the interface between α- and β-tubulin, binders to this site, like colchicine itself, inhibit tubulin polymerization by preventing the curved-to-straight conformational change required for assembly.[4][5]
-
Vinca Alkaloid Site: Situated on the β-tubulin subunit, agents like vinblastine and vincristine bind at the plus end of microtubules, suppressing microtubule dynamics.[4][6]
-
Taxane Site: Found within the β-tubulin subunit on the luminal side of the microtubule, taxanes like paclitaxel stabilize microtubules, preventing their depolymerization.[4][6]
The exclusive targeting of α-tubulin by this compound presents a significant advantage, as alterations in β-tubulin are a common cause of resistance to many existing chemotherapeutic drugs.
Comparative Performance: A Quantitative Look
The efficacy of various microtubule-targeting agents can be quantitatively compared through their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and their binding affinities (Kd). The following table summarizes these values for this compound and other representative MTAs.
| Compound | Target Subunit | Binding Site | Mechanism of Action | Tubulin Polymerization IC50 | Binding Affinity (Kd) |
| This compound | α-Tubulin | This compound Site (Cys316) | Inhibits Polymerization | ~10 µM | Covalent |
| Colchicine | β-Tubulin | Colchicine Site | Inhibits Polymerization | ~1-5 µM | ~0.4 µM |
| Vinblastine | β-Tubulin | Vinca Alkaloid Site | Inhibits Polymerization | ~1-3 µM | ~7 nM (cellular Ki) |
| Paclitaxel (Taxol) | β-Tubulin | Taxane Site | Stabilizes Microtubules | N/A (promotes polymerization) | ~22 nM (cellular Ki) |
Note: IC50 and Kd values can vary depending on the specific assay conditions and cell lines used. The covalent nature of this compound's binding makes a traditional Kd measurement less applicable.
Visualizing the Molecular Interactions
To better understand the spatial relationships of these binding sites, the following diagram illustrates the locations of the this compound, colchicine, vinca alkaloid, and taxane binding sites on the αβ-tubulin heterodimer.
Caption: Location of this compound and other MTA binding sites.
Experimental Validation of this compound's Binding Site
The validation of this compound's unique binding site on α-tubulin relies on a combination of biochemical and biophysical techniques. The following diagram outlines a typical experimental workflow.
References
- 1. Saturation Transfer Difference (STD) – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Pironetin vs. Vinca Alkaloids: A Comparative Analysis of Microtubule-Targeting Agents
A deep dive into the mechanisms, efficacy, and experimental evaluation of two distinct classes of tubulin inhibitors for researchers and drug development professionals.
Pironetin, a novel natural product, and the well-established vinca alkaloids represent two distinct classes of microtubule-targeting agents crucial in cancer research and therapy. While both induce cell cycle arrest and apoptosis by disrupting microtubule dynamics, their fundamental mechanisms of action, binding sites on the tubulin dimer, and resistance profiles exhibit significant differences. This guide provides a comprehensive comparative analysis of this compound and vinca alkaloids, supported by experimental data and detailed methodologies, to inform further research and drug development efforts.
Mechanism of Action: A Tale of Two Tubulin Subunits
The core difference between this compound and vinca alkaloids lies in their specific binding targets on the αβ-tubulin heterodimer, the fundamental building block of microtubules.
This compound uniquely targets the α-tubulin subunit. It forms a covalent bond with the cysteine residue at position 316 (Cys316)[1][2]. This interaction induces a conformational change in α-tubulin, perturbing the longitudinal contacts between tubulin dimers and ultimately inhibiting microtubule polymerization[2]. This distinct mechanism of targeting α-tubulin makes this compound a subject of significant interest, particularly in overcoming resistance mechanisms associated with β-tubulin-targeting agents[1].
Vinca alkaloids , including vincristine, vinblastine, and vinorelbine, bind to the β-tubulin subunit at a specific site known as the "vinca domain"[3][4]. This binding destabilizes the microtubule structure, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation. At high concentrations, vinca alkaloids cause the disassembly of microtubules, while at lower, clinically relevant concentrations, they suppress microtubule dynamics, leading to a block in the metaphase of mitosis[3][4].
dot
Figure 1: Comparative mechanism of action.
Comparative Efficacy: A Look at the Numbers
The cytotoxic effects of this compound and vinca alkaloids have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | 3Y1 | Rat Fibroblast | 10-20 ng/mL[5] |
| P388 | Murine Leukemia | T/C 128% at 6.3 mg/kg[5] | |
| Various Tumor Lines | - | 5-25 ng/mL[5] | |
| - | - | 1.5-26 nM[1] | |
| Vincristine | A549 | Lung Cancer | 40 nM[6] |
| MCF-7 | Breast Cancer | 5 nM[6] | |
| 1A9 | Ovarian Cancer | 4 nM[6] | |
| SY5Y | Neuroblastoma | 1.6 nM[6] | |
| HCT-8 | Colon Cancer | 0.97 ± 0.18 µg/mL[7] | |
| MCF-7/A (resistant) | Breast Cancer | 28.86-fold resistant to VCR[7] | |
| Vinblastine | A-375 | Melanoma | 7.2 µM[8] |
| A549 | Lung Cancer | 2.36 µM[8] | |
| MCF-7 | Breast Cancer | 0.68 nmol/l[9] | |
| 1/C2 | Rodent Mammary Carcinoma | 7.69 nmol/l[9] | |
| A2780 | Ovarian Cancer | 3.92–5.39 nM[10] | |
| MCF7 | Breast Cancer | 1.72–3.13 nM[10] | |
| Vinorelbine | A549 | Lung Cancer | 27.40 nM[11] |
| Calu-6 | Lung Cancer | 10.01 nM[11] | |
| H1792 | Lung Cancer | 5.639 nM[11] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and exposure time. The data presented here is a summary from various sources for comparative purposes.
Resistance Mechanisms: Evading Cellular Defenses
A significant challenge in cancer chemotherapy is the development of drug resistance. This compound and vinca alkaloids are affected by different resistance mechanisms.
This compound has shown efficacy against cell lines that are resistant to other microtubule-targeting drugs, including those with multidrug resistance 1 (MDR1) gene expression[1]. Its unique binding site on α-tubulin may allow it to circumvent resistance mechanisms that have evolved against β-tubulin binders.
Vinca alkaloids are susceptible to several resistance mechanisms, most notably the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. P-gp acts as an efflux pump, actively removing the vinca alkaloids from the cancer cells and reducing their intracellular concentration. Alterations in β-tubulin isotypes can also contribute to vinca alkaloid resistance.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or vinca alkaloid) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
dot
Figure 2: Workflow for MTT cytotoxicity assay.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells, providing insights into how a compound affects cell cycle progression.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured as they pass through a laser beam in a flow cytometer. The amount of DNA in a cell correlates with its phase in the cell cycle (G1, S, or G2/M).
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Generate a histogram of DNA content versus cell count. The peaks in the histogram correspond to the G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.
dot
References
- 1. This compound reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle arrest and antitumor activity of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
Pironetin's Potency in Overcoming Resistance to β-Tubulin Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding mechanisms of drug resistance is paramount. Pironetin, a natural product isolated from Streptomyces sp., presents a compelling case for overcoming resistance to conventional microtubule-targeting agents. Unlike widely used chemotherapeutics such as taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vindesine) that target β-tubulin, this compound uniquely binds to α-tubulin. This fundamental difference in its mechanism of action allows it to remain highly effective against cancer cells that have developed resistance to β-tubulin inhibitors.
This guide provides an objective comparison of this compound's performance against β-tubulin inhibitor-resistant cells, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action: A Different Target on the Microtubule
Microtubule dynamics are a cornerstone of cell division, making them a prime target for anticancer drugs. The majority of these drugs, including paclitaxel and vindesine, function by binding to sites on the β-tubulin subunit of the αβ-tubulin heterodimer. This compound, however, operates via a distinct mechanism. It forms a covalent bond with the Cys316 residue of α-tubulin[1][2]. This interaction perturbs a major loop (T7) and helix (H8) of α-tubulin, which are essential for the longitudinal contacts between tubulin dimers, thereby potently inhibiting microtubule formation[2].
This unique binding site means that resistance mechanisms developed by cancer cells against β-tubulin inhibitors, such as mutations in the β-tubulin binding site or altered expression of β-tubulin isoforms, do not confer resistance to this compound[3].
Comparative Efficacy in Resistant Cancer Cell Lines
Experimental data robustly demonstrates this compound's ability to circumvent common resistance mechanisms. Studies on human small cell lung cancer (H69) and its drug-resistant sublines provide a clear comparison of its efficacy. The H69/VDS line is resistant to vindesine, and the H69/Txl line is resistant to paclitaxel.
Furthermore, this compound retains its potency against the K562/ADM human leukemic cell line, which exhibits multidrug resistance (MDR) through the expression of the mdr1 gene. The product of this gene, P-glycoprotein (P-gp), is an efflux pump that actively removes many chemotherapeutic agents from the cell, but it does not appear to affect this compound's activity.
Table 1: this compound Activity in Vindesine- and Paclitaxel-Resistant H69 Cells
| Cell Line | Drug | IC₅₀ (nM) | Relative Resistance |
| H69 (Parental) | Vindesine | 5.5 ± 0.3 | 1.0 |
| Paclitaxel | 57.0 ± 1.0 | 1.0 | |
| This compound | 20.3 ± 2.3 | 1.0 | |
| H69/VDS (Vindesine-Resistant) | Vindesine | 54.0 ± 2.5 | 9.8 |
| Paclitaxel | 530.0 ± 26.0 | 9.3 | |
| This compound | 22.2 ± 1.2 | 1.1 | |
| H69/Txl (Paclitaxel-Resistant) | Vindesine | 53.0 ± 4.0 | 9.6 |
| Paclitaxel | 2350.0 ± 120.0 | 41.2 | |
| This compound | 14.2 ± 1.0 | 0.7 | |
| Data sourced from Yoshida et al., Anticancer Research, 2007.[4] Relative resistance is calculated as the IC₅₀ of the resistant line divided by the IC₅₀ of the parental H69 line. |
Table 2: this compound Activity in Multidrug-Resistant K562 Cells
| Cell Line | Drug | IC₅₀ (nM) | Relative Resistance |
| K562 (Parental) | Doxorubicin | 29.0 ± 1.5 | 1.0 |
| This compound | 17.3 ± 0.8 | 1.0 | |
| K562/ADM (MDR) | Doxorubicin | 2510.0 ± 130.0 | 86.5 |
| This compound | 16.0 ± 1.3 | 0.9 | |
| Data sourced from Yoshida et al., Anticancer Research, 2007.[4] Relative resistance is calculated as the IC₅₀ of the resistant line divided by the IC₅₀ of the parental K562 line. |
The data clearly shows that while H69/VDS and H69/Txl cells are highly resistant to vindesine and paclitaxel (up to 41.2-fold), they remain fully sensitive to this compound.[4] Remarkably, the paclitaxel-resistant H69/Txl line was even slightly more sensitive to this compound than its parental counterpart.[4] Similarly, K562/ADM cells, which are over 86 times more resistant to doxorubicin, show no cross-resistance to this compound.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the data cited in this guide.
Cell Viability (MTT) Assay
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC₅₀).
-
Cell Plating: Cancer cells (e.g., H69, H69/VDS, H69/Txl) are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells/mL and incubated overnight to allow for attachment.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, paclitaxel, vindesine, etc.).
-
Incubation: Cells are incubated with the compounds for a period of 72 to 96 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 10-20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken gently for 15 minutes.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The absorbance values are plotted against the drug concentration, and the IC₅₀ value is determined using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Purified tubulin (>99%) is resuspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. A GTP stock solution is prepared separately.
-
Reaction Setup: In a 96-well plate, tubulin solution is mixed with the buffer, GTP (to a final concentration of 1 mM), and the test compound (this compound or controls like paclitaxel or nocodazole) at various concentrations. The reaction is kept on ice.
-
Initiation of Polymerization: The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: The increase in turbidity (light scattering) due to microtubule formation is monitored by measuring the absorbance at 340 nm every 30-60 seconds for 60 minutes.
-
Analysis: The rate and extent of polymerization are analyzed. Inhibitors like this compound will show a decrease in the polymerization rate and the final plateau of absorbance compared to a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method determines the phase of the cell cycle in which a drug arrests cell proliferation.
-
Cell Treatment: Cells are cultured in flasks and treated with this compound (e.g., at 30 nM and 100 nM) or a vehicle control for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with ice-cold PBS, and fixed by dropwise addition into cold 70-80% ethanol while vortexing. Fixed cells are stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA intercalating dye (e.g., 25 µg/mL Propidium Iodide) and RNase A (0.2 mg/mL) to prevent staining of double-stranded RNA.
-
Data Acquisition: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA.
-
Analysis: The resulting data is plotted as a histogram. Cells in G0/G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. Treatment with this compound results in a significant accumulation of cells in the G2/M peak, indicating mitotic arrest.[4]
Signaling and Resistance Pathways
The efficacy of this compound in resistant cells can be understood by examining the cellular pathways of drug action and resistance. β-tubulin inhibitors are often substrates for the P-glycoprotein (P-gp) efflux pump. In resistant cells, P-gp is overexpressed and actively transports these drugs out of the cell, lowering their intracellular concentration and rendering them ineffective. This compound is not a substrate for P-gp, allowing it to accumulate within the cell, bind to α-tubulin, and induce mitotic arrest followed by apoptosis, irrespective of P-gp expression.
Conclusion
This compound demonstrates potent antiproliferative activity against cancer cell lines that are highly resistant to standard-of-care β-tubulin targeting agents like paclitaxel and vinca alkaloids. Its unique mechanism of action—covalently binding to α-tubulin—allows it to bypass established resistance mechanisms, including target site alterations and drug efflux by P-glycoprotein. The compelling preclinical data suggests that this compound and its future analogues represent a promising therapeutic strategy for treating refractory and multidrug-resistant cancers, highlighting the potential of exploring α-tubulin as a valuable, unexploited target in cancer chemotherapy.
References
Validating Pironetin's Covalent Interaction with Cys316: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of experimental approaches to validate the covalent interaction of Pironetin with Cysteine 316 (Cys316) of α-tubulin. It is intended for researchers, scientists, and drug development professionals working on microtubule-targeting agents and covalent inhibitors. This document outlines key experimental data, compares this compound with alternative covalent tubulin inhibitors, and provides detailed experimental protocols.
Executive Summary
This compound, a natural product, is a potent inhibitor of microtubule polymerization and exhibits promising anticancer properties.[1] Its mechanism of action involves the formation of a covalent bond with Cys316 of α-tubulin through a Michael addition reaction.[2][3] This irreversible interaction perturbs the T7 loop and helix H8 of α-tubulin, disrupting the longitudinal contacts between tubulin dimers and ultimately inhibiting microtubule formation.[1] The validation of this covalent engagement is crucial for the rational design of novel this compound analogs and other α-tubulin-targeting therapeutics.[2][4] This guide details the primary experimental methods used to confirm this interaction and compares this compound to other covalent tubulin inhibitors.
Comparative Analysis of Covalent Tubulin Inhibitors
While this compound is a well-characterized covalent inhibitor targeting α-tubulin, several other compounds have been identified that covalently modify cysteine residues in either α- or β-tubulin. This section compares this compound with selected alternatives.
| Compound | Target | Target Residue | Mechanism of Action | Reported Potency (Tubulin Polymerization Inhibition) | Citation(s) |
| This compound | α-tubulin | Cys316 | Covalent Michael addition, inhibition of microtubule assembly. | Potent inhibitor | [1][2][3] |
| Cryptoconcatones (e.g., F and L) | α-tubulin | Cys316 | Covalent binding, analogous to this compound. | Potentially more potent than this compound (based on molecular docking). | [1][2] |
| T0070907 | β-tubulin | Cys239 | Covalent modification, promotes tubulin heterodimer degradation. | IC50 = 1 nM (as PPARγ antagonist) | [5][6][7] |
| Isothiocyanates (e.g., BITC, PEITC, SFN) | α-tubulin | Cys347 | Covalent modification, disruption of microtubule polymerization. | BITC > PEITC > SFN in inhibiting tubulin polymerization. | [8][9] |
Experimental Validation Protocols
The covalent interaction between this compound and Cys316 of α-tubulin has been rigorously validated using several key experimental techniques.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural data confirming the covalent bond formation. The crystal structure of the tubulin-pironetin complex (PDB ID: 5LA6) clearly shows the electron density corresponding to the covalent linkage between the C3 atom of this compound and the sulfur atom of Cys316 in α-tubulin.[10]
Experimental Protocol (General for Tubulin-Ligand Complex Crystallization):
-
Protein Purification: Purify α/β-tubulin heterodimers from a suitable source (e.g., bovine brain) or using a recombinant expression system.
-
Complex Formation: Incubate the purified tubulin with a molar excess of this compound to ensure complete covalent modification.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting or hanging drop). The use of stathmin-like domains can aid in the crystallization of tubulin complexes.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the resulting crystals at a synchrotron source. Process the data and solve the structure using molecular replacement, using a known tubulin structure as a search model. Refine the model and visualize the electron density maps to confirm the covalent bond.
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique to identify covalent modifications on proteins. For this compound, MS analysis of tubulin treated with the compound reveals a mass shift in the peptide containing Cys316, corresponding to the adduction of a this compound molecule.
Experimental Protocol:
-
Incubation: Incubate purified α/β-tubulin with this compound.
-
Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the tubulin protein sequence to identify peptides. Look for a mass shift on the peptide containing Cys316 that matches the molecular weight of this compound. The fragmentation pattern of the modified peptide can further confirm the site of covalent modification.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This technique can be used to confirm that this compound engages with α-tubulin in cells.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble α-tubulin at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble α-tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizing the Experimental Workflow and this compound's Mechanism
The following diagrams, generated using Graphviz, illustrate the key experimental workflow for validating the covalent interaction and the proposed mechanism of action of this compound.
Caption: Experimental workflow for validating this compound's covalent interaction with α-tubulin.
Caption: this compound's mechanism of action on α-tubulin.
Conclusion
The covalent interaction of this compound with Cys316 of α-tubulin is a well-validated mechanism of action, supported by robust experimental data from X-ray crystallography, mass spectrometry, and cellular assays. This understanding provides a solid foundation for the development of next-generation microtubule-targeting agents. By comparing this compound with other covalent tubulin inhibitors, researchers can gain valuable insights into the structure-activity relationships and the potential for targeting different cysteine residues within the tubulin structure. The detailed protocols provided in this guide serve as a valuable resource for scientists seeking to validate the mechanism of action of novel covalent inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking of Cryptoconcatones to α-Tubulin and Related this compound Analogues [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Covalent modification of Cys-239 in β-tubulin by small molecules as a strategy to promote tubulin heterodimer degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic analysis of covalent modifications of tubulins by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
Pironetin: A Novel α-Tubulin Binder Circumventing Resistance to Conventional Microtubule-Targeting Agents
A Comparative Guide for Researchers
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, effectively inducing cell cycle arrest and apoptosis by disrupting microtubule dynamics.[1] However, the clinical efficacy of widely used MTAs, such as taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), is often compromised by the development of drug resistance.[2] Pironetin, a natural product isolated from Streptomyces sp., presents a promising alternative by targeting the α-subunit of tubulin, a mechanism distinct from all currently approved MTAs which bind to β-tubulin.[1][3] This guide provides a comparative analysis of this compound against conventional β-tubulin binders, supported by experimental data and detailed methodologies.
Differentiating Mechanisms of Action: α- vs. β-Tubulin Targeting
The vast majority of clinically approved MTAs function by binding to sites on the β-tubulin subunit. They are broadly classified into two groups:
-
Microtubule Stabilizing Agents (MSAs): Taxanes, such as paclitaxel, bind to the taxane site on β-tubulin, promoting the polymerization of tubulin into hyper-stable microtubules and suppressing their dynamics.[4]
-
Microtubule Destabilizing Agents (MDAs): Vinca alkaloids and colchicine-site binders inhibit microtubule polymerization, leading to their disassembly.[4]
In contrast, this compound is the only known natural product that exclusively targets α-tubulin.[1][5] It forms a covalent bond with α-tubulin, specifically with residues Lys352 and Cys316, through a Michael addition reaction.[5][6][7] This binding perturbs the longitudinal contacts between tubulin heterodimers, thereby inhibiting microtubule assembly and leading to mitotic arrest.[5][8] This unique binding site and covalent mechanism are fundamental to its ability to treat resistant cancers.
This compound's Efficacy in Drug-Resistant Cancer Models
A primary challenge in cancer therapy is acquired resistance to β-tubulin binders. Common mechanisms include the overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) and increased drug efflux mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), the product of the mdr1 gene.[2][9]
This compound's distinct mechanism allows it to bypass these resistance pathways. Since it does not bind to β-tubulin, its efficacy is unaffected by alterations in β-tubulin isoforms. Furthermore, studies have shown that this compound is a poor substrate for P-gp, enabling it to maintain potent activity in multidrug-resistant (MDR) cells that overexpress this efflux pump.[3][10] This makes this compound a valuable agent for overcoming drug resistance in cancer chemotherapy.[3]
Quantitative Comparison of Cytotoxicity
Experimental data consistently demonstrates this compound's potent cytotoxic activity against a range of cancer cell lines, including those specifically selected for resistance to conventional MTAs. The following tables summarize the half-maximal inhibitory concentration (IC50) values from published studies.
Table 1: this compound vs. β-Tubulin Binders in Resistant Lung Cancer Cells Data sourced from a study on human small cell lung cancer (H69) and its resistant sublines.[3]
| Cell Line | Resistance Mechanism | This compound IC50 | Vindesine IC50 | Paclitaxel IC50 |
| H69 (Parental) | - | Effective | Effective | Effective |
| H69/VDS | Vindesine Resistant | Effective | Resistant | - |
| H69/Txl | Paclitaxel Resistant | Effective | - | Resistant |
| K562/ADM | Multidrug Resistant (mdr1+) | Effective | Resistant | Resistant |
Note: The source study demonstrated effectiveness qualitatively through growth inhibition curves and apoptosis induction rather than providing specific IC50 values for H69 lines. This compound caused complete mitotic arrest and apoptosis in all tested lines.[3]
Table 2: this compound Activity in Breast Cancer and Multidrug-Resistant Cells Data from a study evaluating synthetic (-)-pironetin.[10]
| Cell Line | Description | (-)-Pironetin IC50 (nM) |
| MCF-7 | Breast Cancer | 5.0 |
| MDA-MB-231 | Breast Cancer | 1.5 |
| DC-3F (Parental) | Chinese Hamster Lung | 26.8 |
| VCRd-5L (Resistant) | Vincristine & Paclitaxel Resistant | 10.8 |
Note: The VCRd-5L cell line exhibited a >570-fold resistance to vincristine and a 63-fold resistance to paclitaxel compared to the parental DC-3F line, while showing minimal resistance to this compound.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of microtubule-targeting agents. Below are protocols for key experiments used to evaluate and compare compounds like this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the cytotoxic effects of a compound.[11]
References
- 1. Revisiting microtubule targeting agents: α-Tubulin and the this compound binding site as unexplored targets for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Antiproliferating activity of the mitotic inhibitor this compound against vindesine- and paclitaxel-resistant human small cell lung cancer H69 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tubintrain.eu [tubintrain.eu]
- 5. researchgate.net [researchgate.net]
- 6. The anticancer natural product this compound selectively targets Lys352 of alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking of Cryptoconcatones to α-Tubulin and Related this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Pironetin: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Pironetin must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a potent microtubule inhibitor with cytotoxic and antitumor properties, this compound and all associated materials require management as hazardous waste. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Key this compound Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂O₄ | [1][2] |
| Molecular Weight | 324.5 g/mol | [1][2] |
| CAS Number | 151519-02-7 | [2][3][4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in Dichloromethane, DMSO, and Ethanol. | [2][3] |
| Storage | Store at -20°C for up to one month or -80°C for up to six months. | [3] |
This compound Disposal Workflow
The following diagram outlines the essential steps for the proper disposal of this compound waste in a laboratory environment. Adherence to this workflow is critical for minimizing exposure and ensuring regulatory compliance.
References
Essential Safety and Operational Protocols for Handling Pironetin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical guidance for the handling and disposal of Pironetin. Given its potent biological activity as a microtubule polymerization inhibitor with antitumor properties, this compound should be handled with the utmost care, following protocols established for cytotoxic compounds to minimize exposure and ensure a safe laboratory environment.[1][2]
Hazard Assessment and Engineering Controls
This compound is a potent compound that inhibits microtubule polymerization and exhibits cell cycle arrest and antitumor activity.[1][2] Due to its cytotoxic nature, all work with this compound, especially when handling the pure form or preparing solutions, must be conducted in a designated controlled area.
Primary Engineering Control:
-
Chemical Fume Hood or Biological Safety Cabinet (BSC): All manipulations of this compound that could generate aerosols or dust, including weighing, reconstituting, and aliquoting, should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[3] This provides a critical barrier to prevent inhalation of the compound.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (tested against ASTM D6978-05 standard).[5] | Prevents skin contact and absorption.[4][6] Double gloving provides an extra layer of protection. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[4] | Protects skin and personal clothing from contamination.[4] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[6] | Protects eyes from splashes of solutions containing this compound.[6] |
| Face Shield | Required in addition to safety glasses/goggles when there is a significant risk of splashing. | Provides full-face protection from splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used when handling the powdered form of this compound outside of a fume hood or BSC, or if there is a risk of aerosol generation.[7] | Prevents inhalation of airborne particles.[4][7] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[7] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is crucial to contain the contamination and mitigate exposure risks.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (e.g., a few drops of solution) | 1. Alert personnel in the immediate area. 2. Ensure appropriate PPE is worn (double gloves, gown, eye protection). 3. Absorb the spill with absorbent pads from a chemotherapy spill kit. 4. Clean the area with a suitable decontaminating agent (e.g., 70% ethanol), working from the outer edge of the spill inwards. 5. Dispose of all cleanup materials as cytotoxic waste.[4] |
| Large Spill (e.g., entire vial) | 1. Evacuate the area and restrict access. 2. Alert the laboratory supervisor and institutional safety officer. 3. If the spill involves powder, avoid creating dust. Cover with damp absorbent material if possible. 4. Follow institutional procedures for hazardous chemical spills, which may involve a specialized cleanup team. |
Waste Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container |
| Solid Waste | Sharps (needles, syringes), contaminated gloves, gowns, bench paper, and plasticware must be disposed of in a designated, puncture-resistant, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container. |
| Liquid Waste | Unused solutions or media containing this compound should be collected in a clearly labeled, leak-proof "Cytotoxic Liquid Waste" container. Do not pour this compound waste down the drain. |
| Empty Vials | Empty this compound vials should be placed in the solid cytotoxic waste container. |
Note: Never mix cytotoxic waste with general laboratory or biohazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. gerpac.eu [gerpac.eu]
- 4. ipservices.care [ipservices.care]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
